rac Dobutamine-d6 (Major) Hydrochloride
Description
Contextual Significance of Stable Isotope Labeling in Modern Drug Research
In modern drug discovery and development, understanding the metabolic fate and pharmacokinetic profile of a new chemical entity is paramount. nih.gov Stable isotope labeling is a critical technique that has been effectively employed by drug metabolism scientists and toxicologists to investigate a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org Unlike radioactive isotopes, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them safe for human studies and allowing for repeatable tests without the risks associated with radiation. metsol.com
The incorporation of these heavier, stable isotopes into a drug molecule creates a tracer that is chemically identical to the parent drug but distinguishable by mass. metsol.com This distinction is fundamental for analysis using mass spectrometry (MS), often coupled with separation techniques like liquid chromatography (LC). nih.gov This combination of technologies allows researchers to track the drug and its metabolites through complex biological systems with high sensitivity and selectivity. nih.govmetsol.com One of the most significant applications of stable isotope-labeled compounds is their use as internal standards in quantitative bioanalysis. nih.gov The co-elution of a known concentration of the labeled standard with the unlabeled analyte in a sample allows for highly accurate and precise quantification, overcoming issues like ion suppression or chromatographic variability that can complicate mass spectrometry analysis. nih.gov
Rationale for Deuteration in Pharmaceutical Science
Deuteration, the specific substitution of hydrogen atoms with their stable isotope deuterium, is a strategic tool in medicinal chemistry. nih.govnih.gov This seemingly subtle structural change, which doubles the mass of the hydrogen atom, can have a profound impact on a drug's properties due to the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond, often a rate-limiting step in drug metabolism by enzymes like the cytochrome P450 family, can be significantly slowed when deuterium is substituted at that position. wikipedia.orgnih.gov
Overview of Dobutamine (B195870) and Its Racemic Nature in Research Contexts
Dobutamine is a synthetic catecholamine developed for its inotropic effects on the heart. droracle.ainih.gov Chemically, it is designated as (±)-4-[2-[[3-(ρ-hydroxyphenyl)-1- methylpropyl] amino]ethyl]-pyrocatechol hydrochloride. droracle.ai In clinical and research settings, dobutamine is used as a racemic mixture, meaning it consists of a 50:50 combination of two enantiomers (stereoisomers that are mirror images of each other): (+)-dobutamine and (-)-dobutamine. litfl.comnih.govderangedphysiology.com
The pharmacology of dobutamine is a direct result of the distinct and complex actions of its individual enantiomers on adrenergic receptors. derangedphysiology.comnih.gov
(+)-Dobutamine : This isomer is a potent agonist at β1-adrenergic receptors and a weaker agonist at β2-receptors. litfl.com It also acts as a competitive antagonist at α1-adrenergic receptors. litfl.comderangedphysiology.com
(-)-Dobutamine : This isomer is a potent agonist for α1-adrenergic receptors. derangedphysiology.com
The combined effect of this racemic mixture is a powerful stimulation of β1 receptors in the heart, leading to increased myocardial contractility. nih.govdrugbank.com The α1-agonist effects of the (-) isomer are largely balanced by the α1-antagonist effects of the (+) isomer, resulting in comparatively mild effects on blood pressure for a given inotropic effect when compared to other catecholamines. nih.govlitfl.com Dobutamine is characterized by a very short plasma half-life of approximately two minutes, as it is rapidly metabolized, primarily through catechol-O-methylation and conjugation. nih.govdrugbank.comderangedphysiology.com
Specific Research Significance of rac Dobutamine-d6 (Major) Hydrochloride
This compound is a deuterium-labeled version of racemic dobutamine hydrochloride. medchemexpress.com Its primary significance in research is its application as an ideal internal standard for quantitative analysis. nih.govmedchemexpress.com In studies aiming to determine the concentration of dobutamine in biological matrices such as plasma or urine, a known amount of rac Dobutamine-d6 is added to the sample. nih.gov
During analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the deuterated and non-deuterated forms of dobutamine behave almost identically during extraction and chromatography. However, due to their mass difference, they are easily distinguished by the mass spectrometer. nih.gov This allows for the precise and accurate quantification of the unlabeled dobutamine by measuring its peak area relative to that of the known concentration of the labeled internal standard. This method corrects for any sample loss during preparation or fluctuations in instrument response, which is crucial for reliable pharmacokinetic studies. nih.gov The use of a stable isotope-labeled internal standard like rac Dobutamine-d6 is considered the gold standard for bioanalytical quantification.
Scope and Objectives of Academic Inquiry into Deuterated Dobutamine Analogs
The academic and industrial inquiry into deuterated dobutamine analogs, specifically this compound, is sharply focused on bioanalytical and metabolic investigations. The primary objective is to facilitate the precise elucidation of the pharmacokinetics of dobutamine. nih.govmetsol.com Research utilizing this deuterated analog aims to accurately map the absorption, distribution, metabolism, and excretion (ADME) of dobutamine in various preclinical and clinical models. acs.org
Compound Data
The following tables provide information on the compounds discussed in this article.
Table 1: List of Compounds
| Compound Name | Type |
|---|---|
| Dobutamine Hydrochloride | Parent Compound |
Table 2: Physicochemical Properties of Dobutamine Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₈H₂₄ClNO₃ | nih.gov |
| Molecular Weight | 337.8 g/mol | nih.gov |
| Appearance | White to off-white crystalline powder | chemicalbook.comnihs.go.jp |
| Solubility | Sparingly soluble in water and ethanol (B145695); Soluble in methanol (B129727) | chemicalbook.comnihs.go.jpcaymanchem.com |
| pKa | 9.4 | chemicalbook.com |
| UV/Vis (λmax) | 225, 280 nm | caymanchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H24ClNO3 |
|---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D; |
InChI Key |
BQKADKWNRWCIJL-RUUVDYPYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Rac Dobutamine D6 Major Hydrochloride
Precursor Synthesis for Deuterium-Labeled Dobutamine (B195870) Core Structures
The synthesis of rac Dobutamine-d6 (Major) Hydrochloride necessitates the initial preparation of its core structural components, which are subsequently modified to incorporate deuterium (B1214612) atoms. These core structures are primarily derived from phenethylamine (B48288) and butan-2-ol building blocks.
Synthesis of Phenethylamine and Butan-2-ol Building Blocks
The foundation of the dobutamine molecule lies in its phenethylamine and butan-2-ol moieties. nih.govwikipedia.org The synthesis of the phenethylamine portion can be achieved through various established organic chemistry routes. One common approach involves the reduction of a corresponding nitrile or the reductive amination of a phenylacetaldehyde (B1677652) derivative. rsc.orgnih.gov For the butan-2-ol component, it is typically synthesized industrially via the hydration of 1-butene (B85601) or 2-butene, often using sulfuric acid as a catalyst. wikipedia.org In a laboratory setting, a Grignard reaction between ethylmagnesium bromide and acetaldehyde (B116499) can also yield butan-2-ol. wikipedia.org These building blocks serve as the scaffold upon which the final deuterated molecule is constructed.
Deuteration of Alkyl Chains for Specific Labeling Positions
To create Dobutamine-d6, specific hydrogen atoms on the alkyl chains of the precursor molecules are replaced with deuterium. This selective deuteration is a key step and can be accomplished through several methods. One strategy involves the use of deuterated reagents during the synthesis of the building blocks themselves. For example, using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4) in the reduction of a carbonyl group can introduce deuterium at a specific position. rsc.org Another technique is hydrogen isotope exchange (HIE), where C-H bonds are directly converted to C-D bonds. nih.govresearchgate.net This can be catalyzed by various transition metals. For instance, iridium-based catalysts have been shown to be effective for the α-deuteration of alcohols using deuterium oxide (D2O) as the deuterium source. nih.gov The choice of method depends on the desired labeling pattern and the chemical nature of the precursor.
Strategies for Chiral Resolution of Intermediates
Dobutamine possesses a chiral center, and as such, its synthesis can result in a racemic mixture of enantiomers. wikipedia.org For applications requiring specific stereoisomers, chiral resolution of intermediates is necessary. This can be achieved through several techniques. One common method is the formation of diastereomeric salts by reacting the racemic intermediate with a chiral resolving agent. These diastereomers can then be separated by crystallization, followed by the removal of the resolving agent to yield the enantiomerically pure intermediate. nih.govgoogle.com Another approach is the use of chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, which can separate the enantiomers based on their differential interactions with the chiral column material. nih.govnih.gov
Deuterium Labeling Techniques for this compound
The final stage of the synthesis involves the direct incorporation of deuterium into the dobutamine structure or its immediate precursors to yield this compound.
Catalytic Deuteration Approaches
Catalytic deuteration represents a powerful and efficient method for introducing deuterium into organic molecules. morressier.com This approach often utilizes a transition metal catalyst, such as palladium, platinum, or ruthenium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D2 gas or D2O. researchgate.netmdpi.com For instance, palladium on carbon (Pd/C) in the presence of D2 gas can be used to reduce a double bond while simultaneously adding deuterium atoms. Another method involves iridium-catalyzed hydrogen isotope exchange, which can selectively deuterate C-H bonds adjacent to a hydroxyl group. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high levels of deuterium incorporation at the desired positions.
Multi-step Synthesis Incorporating Deuterium Atoms
The synthesis of this compound is a multi-step process that strategically introduces deuterium atoms at specific positions within the molecule. A common strategy involves the reductive amination of a suitable ketone precursor with a deuterated amine. This approach allows for the late-stage introduction of the isotopic label, which is often an efficient way to maximize the incorporation of the expensive deuterated starting materials.
One plausible synthetic route begins with the reaction of 4-(4-hydroxyphenyl)-2-butanone (B135659) with a deuterated amine, specifically N-(2,2,2-trifluoroethyl)-1-(4-hydroxyphenyl)propan-2-amine-d6, in the presence of a reducing agent. The deuterium atoms in this case are located on the N-alkyl side chain. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the secondary amine, yielding the deuterated dobutamine base.
The choice of reducing agent is critical to avoid unwanted side reactions and to ensure high yields. Common reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). The reaction conditions, such as solvent, temperature, and pH, must be carefully controlled to optimize the reaction and minimize the formation of impurities.
A key challenge in the synthesis of deuterated compounds is to prevent isotopic scrambling, where the deuterium atoms migrate to unintended positions within the molecule. This is particularly important when working with acidic or basic conditions, which can facilitate hydrogen-deuterium exchange. Therefore, the reaction workup and purification steps must be designed to maintain the integrity of the isotopic label.
Formation of Hydrochloride Salt
The conversion of the free base of rac Dobutamine-d6 to its hydrochloride salt is a crucial final step in the synthesis. The salt form generally exhibits improved stability, solubility, and handling properties compared to the free base, making it more suitable for research and analytical applications.
The formation of the hydrochloride salt is typically achieved by treating a solution of the rac Dobutamine-d6 free base with a solution of hydrogen chloride (HCl). The HCl can be in the form of a gas, a solution in an organic solvent like diethyl ether or isopropanol (B130326), or an aqueous solution. The choice of solvent is important and is often selected to facilitate the precipitation or crystallization of the desired salt.
The process involves dissolving the purified deuterated dobutamine base in a suitable organic solvent. A stoichiometric amount, or a slight excess, of the HCl solution is then added dropwise with stirring. The hydrochloride salt, being less soluble in the organic solvent than the free base, will precipitate out of the solution.
Crystallization is often induced by cooling the reaction mixture or by adding a co-solvent in which the salt is even less soluble. The resulting crystalline solid is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final this compound product. The morphology and particle size of the crystals can be influenced by the crystallization conditions, which can be important for certain applications.
Ensuring the high purity of the final synthetic product is paramount for its use in research applications. A combination of analytical techniques is employed to assess both the chemical and isotopic purity of this compound.
Chemical Purity is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. This technique separates the target compound from any unreacted starting materials, byproducts, or degradation products. The purity is calculated based on the relative peak area of the desired compound compared to the total area of all peaks in the chromatogram. A high chemical purity, often exceeding 98% or 99%, is desirable.
Isotopic Purity is assessed using Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the degree of deuterium incorporation can be determined. The mass spectrum will show a distribution of isotopologues, and the isotopic purity is calculated from the relative abundance of the desired d6 species compared to the d0 (unlabeled) and other deuterated species (d1, d2, etc.). A high isotopic enrichment, ideally greater than 99 atom % D, is sought to ensure the reliability of the labeled compound as an internal standard or tracer.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is also a powerful tool for confirming the structure of the synthesized compound and for verifying the location of the deuterium atoms. The absence or significant reduction of proton signals at the expected positions of deuteration in the ¹H NMR spectrum provides direct evidence of successful isotopic labeling.
The following table summarizes the key analytical techniques used for purity assessment:
| Analytical Technique | Parameter Assessed | Typical Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | >98% |
| Mass Spectrometry (MS) | Isotopic Purity/Enrichment | >99 atom % D |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Deuterium Location | Conforms to expected structure |
Scale-Up Methodologies for Research Material Production
The large-scale synthesis of this compound for research purposes necessitates robust and efficient methodologies that can be translated from laboratory-scale procedures to bulk production. The primary synthetic route to dobutamine typically involves the reductive amination of a ketone with an amine, followed by deprotection of hydroxyl groups if necessary. For the deuterated analog, the key challenge lies in the efficient and specific incorporation of deuterium atoms at the desired positions.
The designation "d6 (Major)" implies that the primary isotopologue contains six deuterium atoms at specific, metabolically relevant, and stable positions within the molecule. Based on available information for related deuterated dobutamine analogs, it is highly probable that the deuterium atoms are located on the ethylamine (B1201723) bridge and the butyl side chain. Specifically, this would likely involve deuteration at the two carbons of the ethyl group connecting the two aromatic rings (positions 1' and 2') and deuteration of the methine and methyl groups of the butyl chain.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is paramount for maximizing the yield and purity of the final product, which is crucial for cost-effective and time-efficient bulk production. Key parameters that require careful consideration include the choice of deuterated starting materials, reaction solvents, temperature, pressure, and catalysts.
Reductive Amination: The core of dobutamine synthesis is the reductive amination between a suitable ketone and an amine. For rac Dobutamine-d6, this would likely involve the reaction of a deuterated ketone or a deuterated amine. A plausible strategy involves the reductive amination of 4-(4-methoxyphenyl)-2-butanone (B1665111) with a deuterated dopamine (B1211576) precursor, such as dopamine-d4, where the ethylamine side chain is fully deuterated. The subsequent introduction of the remaining two deuterium atoms could be achieved by using a deuterated reducing agent.
Catalyst and Reducing Agent Selection: The choice of catalyst and reducing agent is critical for achieving high efficiency in the reductive amination step. Palladium on carbon (Pd/C) is a commonly used catalyst for such reactions. For the deuteration process, a deuterium source is required. This can be deuterium gas (D2) in the presence of a catalyst or a deuterated reducing agent like sodium borodeuteride (NaBD4). The use of NaBD4 can offer a more controlled and safer method for introducing deuterium compared to handling deuterium gas, especially on a larger scale.
Solvent and Temperature: The selection of an appropriate solvent system is crucial for ensuring good solubility of reactants and intermediates, which in turn influences reaction rates and yields. Methanol (B129727) or ethanol (B145695) are often suitable solvents for reductive amination reactions. Temperature control is also vital; while higher temperatures can accelerate the reaction, they may also lead to the formation of impurities. Therefore, an optimal temperature profile must be established to balance reaction kinetics and selectivity.
pH Control: Maintaining the pH of the reaction mixture within an optimal range is important for both the imine formation and the subsequent reduction. Slightly acidic conditions are often employed to facilitate imine formation without causing degradation of the reactants.
The following table summarizes key parameters and their potential impact on the reaction outcome:
| Parameter | Optimized Condition | Rationale for Optimization |
| Deuterated Starting Material | High isotopic purity dopamine-d4 or deuterated ketone | Ensures high isotopic enrichment of the final product. |
| Reducing Agent | Sodium borodeuteride (NaBD4) or Deuterium gas (D2) with Pd/C | Offers efficient and controlled introduction of deuterium. |
| Catalyst | Palladium on carbon (Pd/C) | Provides high catalytic activity for the reduction step. |
| Solvent | Methanol or Ethanol | Good solubility for reactants and intermediates, facilitating the reaction. |
| Temperature | Moderate temperature (e.g., room temperature to 50°C) | Balances reaction rate with minimizing side reactions and impurity formation. |
| pH | Slightly acidic | Promotes imine formation while maintaining the stability of reactants. |
Isolation and Purification Techniques for Bulk Material
Following the synthesis, the isolation and purification of this compound are critical steps to obtain a high-purity bulk material suitable for research applications. The crude product will likely contain unreacted starting materials, reaction by-products, and potentially isotopologues with varying degrees of deuteration.
Initial Work-up and Extraction: The initial work-up procedure typically involves quenching the reaction, followed by extraction to separate the product from the reaction mixture. This may involve adjusting the pH to facilitate the extraction of the amine product into an organic solvent.
Crystallization: Crystallization is a powerful technique for purifying bulk materials. The hydrochloride salt of dobutamine is a crystalline solid, making crystallization a viable and scalable purification method. The choice of solvent system is crucial for effective crystallization. A common method for purifying dobutamine hydrochloride involves dissolving the crude product in a suitable solvent, such as methanol or a mixture of methanol and other solvents like water or acetone, followed by cooling to induce crystallization. One patented method describes dissolving the crude product in methanol at an elevated temperature, followed by cooling and crystallization to achieve high purity. Another approach involves recrystallization from aqueous solutions. gpatindia.com
Chromatography: For achieving very high purity and for separating isotopologues, chromatographic techniques are indispensable. High-performance liquid chromatography (HPLC), particularly preparative HPLC, is a powerful tool for purifying bulk quantities of pharmaceutical compounds. Reversed-phase chromatography, using a C18 stationary phase, is a common method for purifying compounds like dobutamine. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The use of ion-pairing reagents can also enhance the separation.
The following table outlines the primary techniques used for the isolation and purification of bulk this compound:
| Technique | Description | Key Optimization Parameters |
| Extraction | Separation of the product from the aqueous reaction mixture into an organic solvent. | pH of the aqueous phase, choice of organic solvent. |
| Crystallization | Formation of a crystalline solid from a solution to remove impurities. | Solvent system, temperature profile, cooling rate. |
| Preparative HPLC | High-resolution chromatographic separation for high-purity isolation. | Stationary phase (e.g., C18), mobile phase composition, gradient elution profile, sample loading. |
By carefully optimizing both the synthetic and purification steps, it is possible to produce high-quality this compound in the quantities required for extensive research applications.
Advanced Analytical Characterization and Quantification of Rac Dobutamine D6 Major Hydrochloride
Chromatographic Separation Techniques for Deuterated Dobutamine (B195870) Analogs
Chromatographic techniques are central to the analysis of complex pharmaceutical compounds. For rac Dobutamine-d6 (Major) Hydrochloride, these methods are essential for separating the deuterated compound from its non-deuterated counterpart, potential impurities, and matrix components.
Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
UHPLC stands as a powerful technique for the rapid and high-resolution separation of pharmaceutical compounds. The development of a robust UHPLC method for this compound involves meticulous optimization of several key parameters to achieve optimal performance.
The choice of stationary phase is critical for achieving the desired selectivity and resolution. For a polar and ionizable compound like dobutamine and its deuterated analog, several types of stationary phases are viable. Reversed-phase chromatography is the most common approach.
C18 columns are a frequent choice for the analysis of dobutamine, offering a good balance of hydrophobicity and retention. ajrconline.org For instance, a Phenomenex Luna C18 column has been successfully used for the determination of dobutamine HCl. ajrconline.org More advanced stationary phases, such as bridged-ethyl hybrid (BEH) C18 columns, can offer improved peak shape and loading capacity, especially for basic compounds at low pH. nih.gov The use of a Symmetry C18 column has also been reported for the analysis of dobutamine in plasma. nih.gov
The selection process often involves screening several column chemistries to identify the one providing the best separation from potential impurities and degradants. The ideal stationary phase will provide sharp, symmetrical peaks for this compound, ensuring accurate quantification.
Table 1: Comparison of Stationary Phases for Dobutamine Analysis
| Stationary Phase | Particle Type | Key Advantages for Dobutamine-d6 Analysis |
| C18 (Octadecylsilane) | Fully Porous Silica (B1680970) | Widely available, well-characterized, good retention for moderately polar compounds. |
| BEH C18 (Bridged-Ethyl Hybrid) | Hybrid Silica | Enhanced pH stability, improved peak shape for basic analytes like dobutamine. nih.gov |
| CSH C18 (Charged Surface Hybrid) | Hybrid Silica with a low-level positive surface charge | Provides superior peak shape and loading capacity for basic compounds at low pH. |
| Phenyl-Hexyl | Phenyl-functionalized silica | Offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds like dobutamine from closely related impurities. |
The mobile phase composition, including the organic solvent, aqueous component, pH, and additives, plays a pivotal role in controlling the retention and selectivity of the separation.
For the analysis of dobutamine, mobile phases typically consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. ajrconline.orgnih.gov Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of organic to aqueous phase is adjusted to achieve the desired retention time.
The pH of the mobile phase is a critical parameter for ionizable compounds like dobutamine. The presence of amine and phenolic hydroxyl groups means that the charge state of the molecule can be manipulated by altering the pH. A slightly acidic pH, often achieved with additives like formic acid or a phosphate (B84403) buffer, is commonly used to ensure consistent protonation of the amine group, leading to better peak shape and reproducibility. nih.govnih.gov For instance, a mobile phase of acetonitrile and 15 mM potassium dihydrogen phosphate (pH 5.0) has been used for dobutamine analysis in rat plasma. nih.gov
Additives such as triethylamine (B128534) (TEA) can be included to mask residual silanol (B1196071) groups on the stationary phase, further improving peak symmetry for basic analytes. nih.gov In UHPLC-MS/MS analysis, volatile additives like ammonium (B1175870) fluoride (B91410) have been shown to enhance signal intensity for dobutamine. nih.gov
Table 2: Exemplary Mobile Phase Compositions for Dobutamine Analysis
| Organic Solvent | Aqueous Phase | Additive(s) | Typical Application |
| Acetonitrile:Methanol:Tetrahydrofuran (70:20:10 v/v/v) | - | - | Bulk and pharmaceutical dosage forms. ajrconline.org |
| Acetonitrile | 15 mM Potassium Dihydrogen Phosphate | Triethylamine (0.3%) | Analysis in rat plasma. nih.gov |
| Acetonitrile | 50 mM KH2PO4 buffer | - | Simultaneous determination with other drugs. nih.gov |
| Acetonitrile | Water | 0.1% Formic Acid | General UHPLC-MS applications to ensure protonation. nih.gov |
When analyzing this compound in complex matrices such as plasma or in the presence of multiple impurities, isocratic elution may not provide sufficient resolution within a reasonable timeframe. Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to effectively separate components with a wide range of polarities. nih.gov
A typical gradient program for dobutamine analysis might start with a high percentage of the aqueous phase to retain the polar analyte and then gradually increase the proportion of the organic solvent to elute the compound and any less polar impurities. This approach allows for the separation of early-eluting polar compounds from the more retained dobutamine-d6 and any late-eluting non-polar components, all within a shorter analysis time compared to isocratic methods. nih.gov The gradient profile, including the initial and final solvent compositions, the rate of change, and any hold times, must be carefully optimized to achieve the desired separation.
Chiral Chromatography for Enantiomeric Purity Assessment of rac Dobutamine-d6
Dobutamine is a chiral molecule and is administered as a racemic mixture of its (+) and (-) enantiomers, which exhibit different pharmacological activities. derangedphysiology.com Therefore, the assessment of enantiomeric purity is a critical aspect of its analysis. For this compound, chiral chromatography is essential to confirm the racemic nature and to quantify the individual enantiomers.
The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs). These phases are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
For catecholamines and related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have shown great success. mdpi.com These CSPs can operate in different modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. The choice of the specific polysaccharide derivative (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and the mobile phase conditions are crucial for achieving enantiomeric resolution.
The evaluation of different CSPs is a key step in developing a chiral separation method. Screening a variety of commercially available chiral columns with different selectors under various mobile phase conditions is a common strategy to identify the optimal conditions for the enantioseparation of rac Dobutamine-d6. The interactions responsible for chiral recognition on these phases can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation. sigmaaldrich.com
Table 3: Common Chiral Stationary Phases for the Separation of Chiral Amines and Alcohols
| Chiral Stationary Phase (CSP) Type | Chiral Selector | Potential Interaction Mechanisms with Dobutamine-d6 |
| Polysaccharide-based (e.g., Amylose, Cellulose) | Derivatives of amylose and cellulose (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Teicoplanin, Vancomycin | Ion-exchange, hydrogen bonding, inclusion complexation. |
| Pirkle-type (Brush-type) | π-electron acceptor/donor groups (e.g., 3,5-dinitrobenzoyl phenylglycine) | π-π interactions, hydrogen bonding, dipole-dipole interactions. |
| Cyclodextrin-based | α-, β-, or γ-cyclodextrin and their derivatives | Inclusion complexation, hydrogen bonding. |
Mobile Phase Systems for Enantioselective Separation
The enantioselective separation of racemic mixtures like dobutamine is a critical task in pharmaceutical analysis, often accomplished using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). The composition of the mobile phase is a pivotal factor that governs the separation efficiency, resolution, and analysis time.
Optimization of the mobile phase involves adjusting the type and ratio of organic modifiers and additives to enhance the chiral recognition capabilities of the CSP. nih.gov For basic compounds like dobutamine, which contains a secondary amine, mobile phase systems typically consist of a nonpolar organic solvent, an alcohol modifier, and a basic additive.
Solvent Systems : Normal-phase chromatography is commonly employed for such separations. A typical mobile phase might consist of a hydrocarbon like n-hexane as the main solvent, which provides a nonpolar environment. mdpi.comnih.gov
Alcohol Modifiers : Alcohols such as ethanol (B145695) and isopropanol (B130326) are used as polar modifiers. nih.govmdpi.com The type and concentration of the alcohol can significantly influence the retention times and the enantioselectivity by competing with the analyte for interactive sites on the CSP. nih.gov Studies have shown that for certain chiral drugs, methanol and ethanol can offer superior chiral separation compared to isopropanol. nih.gov
Basic Additives : To improve peak shape and reduce tailing for basic analytes, a small amount of a basic additive like diethylamine (B46881) (DEA) or triethylamine (TEA) is often incorporated into the mobile phase. nih.govnih.gov These additives interact with residual acidic silanol groups on the silica surface of the CSP, preventing non-specific binding of the basic analyte. For some basic drugs, TEA has been shown to be highly beneficial for improving enantioseparation. nih.gov
The selection of the mobile phase is intrinsically linked to the type of CSP used (e.g., polysaccharide-based, cyclodextrin-based). nih.govsigmaaldrich.com The following table provides examples of mobile phase systems used for the enantioselective separation of chiral amines, which serve as a reference for developing a method for dobutamine.
| Chiral Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Reference |
|---|---|---|---|
| β-adrenergic blockers | Lux-Cellulose-2 (Cellulose-based) | n-hexane: ethanol: diethylamine (75: 25: 0.1) | nih.gov |
| Ketamine Derivatives | Polysaccharide-based (e.g., Amylose) | n-hexane: 2-PrOH: DEA (95:5:0.1) | mdpi.com |
| Methorphan and Metabolites | Lux AMP (Polysaccharide-based) | Acetonitrile: 5 mM aqueous ammonium bicarbonate pH 11 (50:50) | nih.gov |
| Various Basic Drugs | Cellulose tris(4-methylbenzoate) | Hexane with alcohol modifiers and TEA/TFA additives | nih.gov |
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas chromatography is a powerful analytical technique known for its high resolution, but it is limited to thermally stable and volatile compounds. nih.gov Dobutamine, being a relatively large, polar molecule with multiple hydroxyl and amine functional groups, is non-volatile and cannot be analyzed directly by GC. nih.govsigmaaldrich.com Therefore, a chemical derivatization step is mandatory to convert dobutamine into a volatile and thermally stable analogue suitable for GC analysis. nih.gov
Derivatization involves replacing the active, polar hydrogen atoms on the hydroxyl (-OH) and amine (-NH2) groups with nonpolar moieties. sigmaaldrich.com This process reduces the polarity and intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.
Silylation : This is a common and effective derivatization technique for compounds with active hydrogens. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comyoutube.com The resulting silyl (B83357) ethers and silyl amines are significantly more volatile and thermally stable. sigmaaldrich.com TBDMS derivatives are generally more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com
Alkylation : This is an alternative method that can also be used for the analysis of amino and non-amino organic acids. nih.gov
The derivatization reaction conditions, including the choice of reagent, solvent, temperature, and reaction time, must be carefully optimized to ensure a complete and reproducible reaction yield. sigmaaldrich.com A GC method for analyzing genotoxic impurities in dobutamine hydrochloride has been reported, demonstrating the applicability of GC-MS to this compound class after appropriate sample preparation. orientjchem.org
| Derivatization Technique | Common Reagent | Abbreviation | Target Functional Groups | Reference |
|---|---|---|---|---|
| Silylation (Trimethylsilyl) | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2, -SH, -COOH | youtube.com |
| Silylation (tert-Butyldimethylsilyl) | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2, -SH, -COOH | sigmaaldrich.com |
| Alkylation | Alkyl Chloroformates (e.g., MCF) | MCF | Amines, Phenols, Carboxylic Acids | nih.gov |
Mass Spectrometric Detection Methods
Mass spectrometry (MS) is the preferred detection method for the analysis of dobutamine and its deuterated analogues due to its exceptional sensitivity, selectivity, and ability to provide structural information. When coupled with a chromatographic separation technique like HPLC or GC, it provides a powerful tool for quantification in complex matrices.
Tandem Mass Spectrometry (MS/MS) for Selective Detection
Tandem mass spectrometry (MS/MS) is a highly selective and sensitive detection technique that significantly enhances the signal-to-noise ratio by minimizing background interference. nih.gov The technique involves multiple stages of mass analysis. In the most common configuration for quantification, a specific precursor ion is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and a specific product ion is then selected and detected in the second mass analyzer (Q3). wikipedia.org This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is the gold standard for quantitative bioanalysis. wikipedia.orglabce.com
Electrospray Ionization (ESI) Optimization
Electrospray ionization (ESI) is the most widely used ionization technique for coupling liquid chromatography with mass spectrometry (LC-MS), as it is a soft ionization method capable of generating intact molecular ions from polar, non-volatile molecules like dobutamine. chromatographyonline.comspectroscopyonline.com For amines, ESI is typically performed in the positive ion mode (ESI+), where the analyte is detected as a protonated molecule, [M+H]⁺. ingentaconnect.comnih.gov
Optimizing ESI parameters is crucial for maximizing the analyte signal and achieving the desired sensitivity. spectroscopyonline.comelementlabsolutions.com This is often accomplished by infusing a standard solution of the analyte and systematically adjusting parameters to find the optimal settings. chromatographyonline.com
Key parameters for optimization include:
Ion Source Parameters : These include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. chromatographyonline.comspectroscopyonline.com The capillary voltage is essential for creating the electrospray, while the gas flow and temperature aid in desolvation of the charged droplets to release gas-phase ions. chromatographyonline.com
Interface Voltages : Voltages applied to components like the nozzle, cone, or skimmer (names vary by manufacturer) are critical. chromatographyonline.com These voltages help extract ions from the atmospheric pressure source into the vacuum region of the mass spectrometer and can also induce some fragmentation if set too high (in-source fragmentation). chromatographyonline.com
Mobile Phase Composition : The pH and additives in the mobile phase can dramatically affect ESI efficiency. The use of acidic modifiers like formic acid promotes protonation and enhances the signal in positive ion mode. nih.gov In some cases, other additives like ammonium fluoride have been shown to cause significant signal enhancement. nih.gov
| ESI Parameter | Typical Range | Purpose | Reference |
|---|---|---|---|
| Capillary Voltage | 2.0 - 4.5 kV | Generates the electrospray and charges droplets. | spectroscopyonline.com |
| Nebulizer Pressure | 10 - 50 psi | Assists in forming a fine spray (nebulization). | spectroscopyonline.com |
| Drying Gas Flow | 4 - 12 L/min | Aids in solvent evaporation from droplets. | spectroscopyonline.com |
| Drying Gas Temperature | 200 - 350 °C | Provides thermal energy for desolvation. | spectroscopyonline.com |
| Cone/Nozzle Voltage | Varies (e.g., 25 V) | Extracts ions into the vacuum system; can control fragmentation. | nih.govchromatographyonline.com |
Multiple Reaction Monitoring (MRM) Transition Selection
Multiple Reaction Monitoring (MRM) is the operating mode used in tandem mass spectrometry for targeted quantification. labce.com The method relies on monitoring specific "transitions," where a selected precursor ion is fragmented to produce a characteristic product ion. wikipedia.org For robust quantification, at least two transitions (one quantifier for measurement and one qualifier for confirmation) are typically monitored for each analyte. labce.com
For this compound, the precursor ion will be the protonated, deuterated molecule, [M+H]⁺. The exact mass of dobutamine is 301.1678, so the monoisotopic mass of the protonated molecule is ~302.2. The deuterated analogue, Dobutamine-d6, will have a mass of ~308.2.
Precursor Ion (Q1) : For Dobutamine-d6, the precursor ion selected in the first quadrupole (Q1) would be m/z 308.2.
Product Ion (Q3) : The precursor ion is fragmented in the collision cell, and the resulting product ions are analyzed in the third quadrupole (Q3). A common fragmentation pathway for dobutamine involves the cleavage of the C-C bond alpha to the nitrogen, yielding a stable fragment ion at m/z 107.1, corresponding to the 4-hydroxyphenylethyl moiety. ingentaconnect.com Since this part of the molecule is typically not deuterated when creating an internal standard, this fragment can serve as a reliable product ion for Dobutamine-d6 as well. Other fragments can also be generated and selected as qualifier ions.
The collision energy (CE) and other parameters like declustering potential (DP) and collision cell exit potential (CXP) are optimized for each MRM transition to maximize the product ion signal. nih.govresearchgate.net
| Compound | Transition Type | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Use | Reference |
|---|---|---|---|---|---|
| Dobutamine | Transition 1 | 302.2 | 107.1 | Quantifier | ingentaconnect.com |
| Transition 2 | 302.2 | 135.1 | Qualifier | ||
| Dobutamine-d6 | Transition 1 | 308.2 | 107.1 | Quantifier | |
| Transition 2 | 308.2 | 141.1 | Qualifier |
Fragmentation Pathway Analysis of Deuterated Dobutamine
Understanding the fragmentation pathways of a molecule is essential for selecting robust and specific MRM transitions and for structural confirmation. In tandem MS, fragmentation is induced by collision-induced dissociation (CID), where precursor ions collide with an inert gas (e.g., argon or nitrogen), causing them to break apart at their weakest bonds.
The fragmentation of dobutamine is dictated by its structure, which includes two aromatic rings, two phenolic hydroxyls, a secondary amine, and an aliphatic chain. The positive charge on the protonated molecule typically resides on the secondary amine, directing the fragmentation pathways.
Major Fragmentation Pathway : The most prominent fragmentation for dobutamine and similar structures is the cleavage of the C-C bond alpha to the nitrogen on the ethyl-phenyl side. This benzylic cleavage is favorable as it results in the formation of a highly stable, resonance-stabilized hydroxyphenylethyl cation at m/z 107.1. ingentaconnect.com This is often the most abundant fragment ion (the base peak) in the product ion spectrum.
Deuterated Analogue Fragmentation : For Dobutamine-d6, the fragmentation pathways remain the same, but the masses of fragments containing the deuterium (B1214612) labels will be shifted by 6 Da. nih.gov Assuming the deuterium atoms are located on the 3-(4-hydroxyphenyl)-1-methylpropyl group, the fragment at m/z 107.1 would be unaffected. Cleavage on the other side of the nitrogen would produce a fragment containing the six deuterium atoms. This would lead to a product ion with an m/z of 141.1 (135 + 6), which could serve as an excellent qualifier ion, confirming the identity of the deuterated standard.
Analysis of these predictable fragmentation patterns allows for the confident identification and selective quantification of this compound in complex samples.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
A solution of this compound is introduced into the mass spectrometer, typically via electrospray ionization (ESI). The instrument is calibrated using a known standard to ensure high mass accuracy. The experimentally measured mass-to-charge ratio (m/z) of the [M+H]⁺ ion is then compared to the theoretical value. A close agreement between the experimental and theoretical mass, usually within a tolerance of ±5 ppm, provides strong evidence for the correct elemental composition and successful deuteration.
Ion Mobility Spectrometry (IMS) Coupled with MS for Isomer Differentiation
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion. nih.gov This technique is particularly valuable for differentiating between isomers that are indistinguishable by mass spectrometry alone. In the context of this compound, IMS-MS can be used to confirm the conformational properties of the molecule and to separate it from potential isomeric impurities.
In an IMS-MS experiment, ions are guided through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. tandfonline.com The time it takes for an ion to traverse the drift tube is its drift time, which is related to its rotational-averaged collision cross-section (CCS). The CCS is a characteristic physical property of an ion that reflects its three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure, connectivity, and purity of a compound. For this compound, a combination of different NMR experiments is essential for its complete characterization.
Deuterium NMR (²H NMR) for Labeling Position Confirmation
Deuterium (²H) NMR spectroscopy is a direct method to confirm the positions of deuterium labeling within a molecule. sigmaaldrich.com Since the natural abundance of deuterium is very low (approximately 0.015%), a strong signal in the ²H NMR spectrum confirms the successful incorporation of deuterium. The chemical shifts in ²H NMR are analogous to those in proton (¹H) NMR, allowing for the assignment of the deuterium signals to specific locations in the molecule. libretexts.org
For this compound, the deuterium atoms are located on the catechol ring. The ²H NMR spectrum is expected to show signals in the aromatic region, corresponding to the deuterated positions on the benzene (B151609) ring. The absence of significant signals in other regions of the spectrum would confirm the regioselectivity of the labeling process.
Carbon-13 NMR (¹³C NMR) for Isotopic Purity and Carbon Skeleton
The spectrum is typically recorded with proton decoupling, resulting in a series of singlets for each carbon atom. The chemical shifts of the carbon atoms in the deuterated catechol ring will be slightly affected by the presence of the neighboring deuterium atoms (an isotopic shift). Furthermore, the coupling between carbon and deuterium (C-D) can lead to splitting of the carbon signals if the spectrum is not deuterium-decoupled, or a broadening of the signals. The absence of signals corresponding to non-deuterated starting materials or byproducts confirms the chemical purity of the compound.
Proton NMR (¹H NMR) in Deuterated Solvents (e.g., DMSO-d6)
Proton (¹H) NMR spectroscopy is one of the most common NMR techniques used to determine the structure of organic molecules. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum is recorded in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), to avoid interference from solvent protons. osu.edu
The ¹H NMR spectrum will show the signals for all the non-deuterated protons in the molecule. The integration of these signals provides the relative ratio of the different types of protons. Crucially, the absence or significant reduction of signals in the aromatic region corresponding to the catechol ring protons confirms the high level of deuteration at these positions. The residual proton signals of the deuterated solvent (e.g., at ~2.50 ppm for DMSO-d5) are used as an internal reference. nih.gov
Method Validation for Research Applications
For this compound to be used reliably as an internal standard in quantitative research applications, the analytical method for its detection and quantification must be thoroughly validated. Method validation ensures that the analytical procedure is accurate, precise, and reproducible for its intended purpose. The validation is typically performed according to guidelines from regulatory bodies and includes the assessment of several key parameters. nih.gov
A common application of this compound is as an internal standard in the quantification of dobutamine in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation of such a method would involve the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the method is accurate and precise.
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.
Matrix Effect: The effect of the sample matrix on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Assessment of Linearity and Calibration Range in Relevant Matrices
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the quantification of dobutamine in biological matrices like human or animal plasma, a linear relationship is typically established between the analyte concentration and the response ratio (analyte peak area / internal standard peak area).
A typical calibration curve for dobutamine in plasma would be constructed using a series of calibration standards prepared by spiking known amounts of dobutamine into a blank biological matrix. The use of a stable isotope-labeled internal standard like this compound is crucial to correct for variability in sample preparation and instrument response.
Table 1: Representative Linearity and Calibration Range for Dobutamine Analysis
| Parameter | Finding |
| Matrix | Human Plasma |
| Analytical Technique | LC-MS/MS |
| Calibration Model | Linear, weighted (1/x² or 1/x) regression |
| Calibration Range | 1.0 ng/mL to 500.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
This data is representative of a typical LC-MS/MS method for dobutamine.
The calibration range is selected to encompass the expected concentrations in clinical or preclinical studies. The high correlation coefficient (r² > 0.99) indicates a strong linear relationship between the concentration and the instrument response.
Determination of Lower Limit of Quantification (LLOQ) and Detection (LLOD)
The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision.
For dobutamine assays, a low LLOQ is often required due to its potent nature and resulting low circulating concentrations.
Table 2: LLOQ and LLOD for Dobutamine Analysis
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Lower Limit of Detection (LLOD) | 0.5 ng/mL |
This data is representative of a typical LC-MS/MS method for dobutamine.
The LLOQ is typically established as the lowest concentration on the calibration curve that can be measured with a precision of ≤ 20% relative standard deviation (RSD) and an accuracy of 80-120%.
Evaluation of Analytical Accuracy and Precision (Intra-day, Inter-day)
Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements. Both are critical for ensuring the reliability of a bioanalytical method and are assessed at multiple concentration levels (typically LLOQ, low, medium, and high QC samples).
Intra-day (within a single day) and inter-day (across multiple days) precision and accuracy are evaluated by analyzing replicate quality control (QC) samples.
Table 3: Intra-day and Inter-day Accuracy and Precision for Dobutamine Analysis
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | < 15% | ± 15% | < 20% | ± 20% |
| Low QC | < 10% | ± 10% | < 15% | ± 15% |
| Mid QC | < 8% | ± 8% | < 10% | ± 10% |
| High QC | < 7% | ± 7% | < 10% | ± 10% |
This data represents typical acceptance criteria for a validated bioanalytical method for dobutamine.
The results consistently falling within these acceptable limits demonstrate the method's reliability for routine use.
Investigation of Matrix Effects and Ion Suppression/Enhancement
Matrix effects are the alteration of ionization efficiency by the presence of co-eluting, undetected matrix components. This can lead to either ion suppression or enhancement, affecting the accuracy and reproducibility of the LC-MS/MS method. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.
Matrix effects are typically assessed by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.
Table 4: Matrix Effect Assessment for Dobutamine Analysis
| Parameter | Finding |
| Matrix Factor (Analyte) | 0.85 - 1.15 |
| Matrix Factor (Internal Standard) | 0.85 - 1.15 |
| Internal Standard Normalized Matrix Factor | 0.95 - 1.05 |
| Precision of Matrix Factor (%RSD) | < 15% |
This data represents typical acceptance criteria for matrix effect evaluation.
A normalized matrix factor close to 1.0 with low variability indicates that the internal standard effectively compensates for any ion suppression or enhancement, ensuring the accuracy of the results.
Stability Studies of this compound in Analytical Solvents and Matrices
Stability studies are essential to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. For this compound, stability would be assessed under various conditions. Dobutamine itself is known to be susceptible to degradation, particularly through oxidation.
Table 5: Stability of Dobutamine in Analytical Solvents and Biological Matrices
| Stability Condition | Duration | Temperature | Analyte Stability (% of Nominal) |
| Short-Term (Bench-Top) | 24 hours | Room Temperature | 85% - 115% |
| Long-Term Storage | 90 days | -70°C | 85% - 115% |
| Freeze-Thaw Cycles | 3 cycles | -20°C to Room Temp | 85% - 115% |
| Autosampler Stability | 48 hours | 4°C | 85% - 115% |
| Stock Solution Stability | 30 days | 4°C | 90% - 110% |
This data represents typical stability assessment results for dobutamine in a validated bioanalytical method.
The stability of this compound is expected to be comparable to that of the unlabeled dobutamine under these conditions. The use of antioxidants, such as ascorbic acid, in the collection tubes can be crucial to prevent the degradation of catecholamines like dobutamine in plasma samples. nih.gov
Mechanistic Investigations and Pre Clinical Pharmacodynamic Studies of Dobutamine Stereoisomers and Deuterated Analogs
In Vitro Receptor Binding Studies with Deuterated Dobutamine (B195870)
In vitro receptor binding studies are crucial for elucidating the pharmacological profile of a drug. While direct binding studies utilizing rac Dobutamine-d6 (Major) Hydrochloride as the primary ligand are not prevalent in published literature, its role as a stable isotope-labeled internal standard is critical for the accurate quantification of dobutamine in such research. The pharmacological data presented is based on studies of non-deuterated dobutamine, with the understanding that the deuteration in this compound does not significantly alter its biological activity. These labeled compounds are primarily used for analytical purposes, such as in mass spectrometry, to ensure precise measurement during experimental procedures. axios-research.com
Adrenergic Receptor Subtype Selectivity (e.g., β1, β2, α1)
Dobutamine exhibits marked selectivity for certain adrenergic receptor subtypes. Research has consistently shown that dobutamine has a significantly higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors. axios-research.commedchemexpress.com This selectivity is a key factor in its pharmacological effects. Similarly, dobutamine demonstrates a greater affinity for α1-adrenergic receptors over α2-adrenergic receptors. medchemexpress.com This preferential binding to β1 and α1 receptors is fundamental to its mechanism of action. The bulky aryl alkyl group on the amine nitrogen of the dobutamine molecule is thought to contribute to its high β1 selectivity by sterically hindering its interaction with β2 and α-receptors.
The binding affinities of dobutamine for various adrenergic receptor subtypes have been quantified using dissociation constants (KD), where a lower KD value indicates a higher binding affinity.
| Receptor Subtype | Tissue Source | Radioligand Used | Dissociation Constant (KD) for Dobutamine (μM) | Reference |
|---|---|---|---|---|
| β1 | Rat Heart | (-) [3H]dihydroalprenolol (DHA) | 2.5 | medchemexpress.com |
| β1 | Turkey Erythrocyte | (-) [3H]dihydroalprenolol (DHA) | 2.6 | medchemexpress.com |
| β2 | Frog Heart | (-) [3H]dihydroalprenolol (DHA) | 14.8 | medchemexpress.com |
| β2 | Rat Lung | (-) [3H]dihydroalprenolol (DHA) | 25.4 | medchemexpress.com |
| α1 | Rat Heart | [3H]prazosin | 0.09 | medchemexpress.com |
| α1 | Rabbit Uterus | [3H]prazosin | 0.14 | medchemexpress.com |
| α2 | Human Platelet | [3H]dihydroergocryptine (DHE) | 9.3 | medchemexpress.com |
| α2 | Rabbit Uterus | [3H]yohimbine | 5.7 | medchemexpress.com |
Radioligand Displacement Assays Utilizing Dobutamine-d6
Radioligand displacement assays are a standard method to determine the binding affinity of an unlabeled compound (like dobutamine) by measuring its ability to displace a radioactively labeled ligand from a receptor. In these assays, this compound would serve as an analytical tool rather than the primary displacing agent. For instance, studies assessing dobutamine's affinity for β-adrenergic receptors have utilized (-) [3H]dihydroalprenolol (DHA) as the radioligand. axios-research.commedchemexpress.com Similarly, [3H]prazosin has been used to label α1-adrenergic receptors to determine dobutamine's displacement capabilities at this subtype. medchemexpress.com
The use of a deuterated standard like Dobutamine-d6 is essential for accurately quantifying the concentration of the non-labeled dobutamine in the assay medium, thereby ensuring the reliability of the calculated binding affinities.
Agonist/Antagonist Profiling of Dobutamine Stereoisomers
Dobutamine is administered as a racemic mixture, containing two stereoisomers, (+) and (-), each with a distinct pharmacological profile. medchemexpress.com
The (+) isomer is a potent β1-adrenergic receptor agonist and a weak β2 agonist. Interestingly, it also acts as a competitive α1-adrenergic receptor antagonist. medchemexpress.eu
The (-) isomer primarily functions as an α1-adrenergic receptor agonist. medchemexpress.eu It possesses weak β1 and β2 agonist activity as well.
Cellular Signaling Pathway Analysis Using Labeled Analogs
The binding of dobutamine to adrenergic receptors initiates a cascade of intracellular signaling events. Labeled analogs like this compound are instrumental in studies that aim to quantify the downstream effects of dobutamine by allowing for precise measurement of cellular responses.
Quantification of Intracellular Cyclic AMP (cAMP) Modulation
The stimulation of β1-adrenergic receptors by dobutamine leads to the activation of the Gs protein, which in turn stimulates the enzyme adenylyl cyclase. medchemexpress.comlgcstandards.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). lgcstandards.com Consequently, dobutamine administration results in an increase in intracellular cAMP levels.
One study investigating the effects of dobutamine on canine upper urinary tract tissue demonstrated a significant increase in cAMP content in all regions examined five minutes after dobutamine administration. The most substantial increase was observed in the pelvicalyceal region. While this study did not use a deuterated analog, the use of this compound in similar future studies would facilitate highly accurate correlation of dobutamine concentrations with the observed changes in cAMP levels.
Analysis of Downstream Signaling Cascades (e.g., Protein Phosphorylation)
The rise in intracellular cAMP serves as a second messenger, activating downstream signaling cascades. A key effector molecule activated by cAMP is Protein Kinase A (PKA). lgcstandards.com PKA, in turn, phosphorylates various target proteins within the cell. A critical target in cardiac myocytes is the L-type calcium channel. lgcstandards.com Phosphorylation of these channels leads to an increased influx of calcium into the cell, which then triggers further calcium release from the sarcoplasmic reticulum. This surge in intracellular calcium is the ultimate driver of the increased myocardial contractility associated with dobutamine.
Use of Deuterated Dobutamine as a Probe for Receptor Dynamics
The use of isotopically labeled ligands has been a cornerstone in the field of pharmacology for elucidating receptor binding kinetics and dynamics. While specific studies employing this compound as a probe for receptor dynamics are not extensively documented in publicly available literature, the principles of its utility can be inferred from standard practices in receptor pharmacology and the known characteristics of deuterated compounds.
Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), creates a molecule that is chemically and structurally very similar to the parent compound. mdpi.comresearchgate.net This similarity ensures that the deuterated analog, such as Dobutamine-d6, retains a comparable affinity and selectivity for its biological targets, namely the α- and β-adrenergic receptors. nih.govnih.gov The primary advantage of using a deuterated compound like Dobutamine-d6 in receptor studies lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism. nih.gov
In the context of receptor dynamics, a slower metabolic breakdown of Dobutamine-d6 would result in a more stable concentration of the ligand in the biophase surrounding the receptors. This stability is highly advantageous for in vitro and in vivo receptor binding assays, such as those using radiolabeled ligands. For instance, in competition binding assays designed to determine the affinity of other compounds, the stable concentration of the deuterated competitor would lead to more reliable and reproducible results.
Furthermore, the distinct mass of deuterium allows for the use of advanced analytical techniques like mass spectrometry to trace the ligand and its metabolites with high precision. This can be invaluable in studies investigating the downstream signaling pathways and receptor trafficking (internalization and recycling) following agonist binding. By being able to accurately quantify the amount of bound and unbound ligand over time, researchers can gain deeper insights into the temporal aspects of receptor activation and desensitization.
While radioligand binding studies have been performed with non-deuterated dobutamine to characterize its affinity for adrenergic receptor subtypes, the use of a deuterated version could refine these investigations. nih.govnih.gov For example, it could help in dissecting the complex interplay between the (+) and (-) stereoisomers of dobutamine at the receptor level with greater temporal resolution.
Pre-clinical Pharmacodynamic Assessment in Animal Models
Pre-clinical studies in various animal models have consistently demonstrated the potent inotropic (contractility-enhancing) and relatively modest chronotropic (heart rate-increasing) effects of dobutamine. These effects are a direct consequence of its interaction with adrenergic receptors in the heart. Dobutamine is a racemic mixture of two stereoisomers, (+) and (-), which have distinct and somewhat opposing pharmacological profiles. The (+) isomer is a potent β1 and β2 agonist, while the (-) isomer is an α1 agonist. nih.govnih.gov This combination results in a net strong inotropic effect with a less pronounced increase in heart rate compared to other catecholamines like isoproterenol. merckvetmanual.com
In anesthetized dogs, dobutamine has been shown to increase cardiac output and left ventricular pressure over time, with a corresponding increase in heart rate. nih.gov Similarly, in pithed rats, dobutamine increased cardiac output primarily through an increase in stroke volume, with heart rate contributing to a lesser extent. nih.gov Studies in isoflurane-anesthetized cats also showed a dose-dependent increase in left ventricular systolic pressure and heart rate with dobutamine infusion. researchgate.net
| Animal Model | Key Findings | Reference |
|---|---|---|
| Anesthetized Dogs | Increased heart rate, cardiac output, and left ventricular change in pressure over time. | nih.gov |
| Pithed Rats | Increased cardiac output mainly via increased stroke volume; heart rate increase was less significant. | nih.gov |
| Isoflurane-Anesthetized Cats | Dose-dependent increases in left ventricular systolic pressure and heart rate. | researchgate.net |
| Anesthetized Horses | Variable effects on heart rate, with some instances of bradycardia at higher doses. | mdpi.com |
Dobutamine's primary therapeutic action is its ability to enhance myocardial contractility. In pre-clinical models, this is often measured as the rate of pressure change in the left ventricle (dP/dt). Studies in pithed rats have demonstrated that dobutamine significantly increases left ventricular dP/dt, indicating a robust increase in myocardial contractility. nih.gov This effect is largely attributed to the β1-adrenergic agonism of the (+) isomer, which leads to an increase in intracellular cyclic AMP and subsequent calcium influx into cardiac myocytes.
The effects on myocardial relaxation (lusitropy) are also an important aspect of dobutamine's profile. Enhanced relaxation is beneficial in heart failure as it improves ventricular filling. While not as extensively studied as its inotropic effects, the β-adrenergic stimulation by dobutamine is expected to facilitate lusitropy.
| Animal Model | Parameter Measured | Observed Effect | Reference |
|---|---|---|---|
| Pithed Rats | Left Ventricular dp/dt | Significant Increase | nih.gov |
| Anesthetized Dogs | Left Ventricular change in pressure over time | Increase | nih.gov |
| Isoflurane-Anesthetized Cats | Left Ventricular dP/dt | Significant dose-dependent increase | researchgate.net |
In anesthetized normotensive rats, racemic dobutamine was found to significantly reduce total peripheral vascular resistance. nih.gov In contrast, the (-) enantiomer alone markedly increased total peripheral vascular resistance. nih.gov In anesthetized dogs, dobutamine decreased systemic vascular resistance, an effect that was prevented by β-adrenergic blockade. nih.gov This suggests that the β2-mediated vasodilatory effects tend to dominate or balance the α1-mediated vasoconstriction in these models.
The pharmacodynamic effects of a drug are a function of its interaction with its target receptors. As deuteration does not significantly alter the three-dimensional structure or electronic properties of a molecule, the binding affinity and intrinsic activity of Dobutamine-d6 at adrenergic receptors are expected to be nearly identical to those of unlabeled dobutamine. mdpi.comresearchgate.net Therefore, the qualitative pharmacodynamic profile of Dobutamine-d6—its inotropic, chronotropic, and vascular effects—should mirror that of the parent compound.
The primary difference would likely arise from altered pharmacokinetics due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve the cleavage of this bond. For dobutamine, which is rapidly metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), deuteration at a metabolically active site could lead to a reduced rate of clearance and a prolonged half-life. wikipedia.org
A longer half-life for Dobutamine-d6 would translate into a more sustained pharmacodynamic effect at an equivalent dose compared to unlabeled dobutamine. This could manifest as a prolonged increase in cardiac output and a more sustained modulation of vascular tone. However, without direct experimental data, this remains a well-founded hypothesis rather than an established fact. The precise impact would depend on which hydrogen atoms are replaced with deuterium and their role in the metabolic pathways of dobutamine.
Cardiac Hemodynamic Effects in Isolated Organs or Animal Models
Stereoselective Pharmacodynamic Responses
The pharmacodynamic profile of dobutamine is intricately linked to its stereochemistry. As a racemic mixture, commercially available dobutamine contains equal amounts of the (R)- and (S)-enantiomers, each possessing distinct and, in some cases, opposing effects on adrenergic receptors. This stereoselectivity is the foundation of dobutamine's unique pharmacological actions.
Pre-clinical in-vitro studies have been instrumental in elucidating the complex pharmacology of dobutamine's stereoisomers. These investigations have revealed that the cardiovascular effects of racemic dobutamine are a composite of the individual actions of its (R)- and (S)-enantiomers at α- and β-adrenergic receptors. nih.govdrugbank.com
The (+) or (R)-isomer of dobutamine is a potent β1-adrenergic receptor agonist, contributing significantly to the inotropic (contractility-enhancing) and chronotropic (heart rate-increasing) effects of the racemate. drugbank.com Its activity at β1-receptors leads to the stimulation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A. This cascade enhances calcium influx into cardiac myocytes, resulting in increased myocardial contractility. youtube.com Furthermore, the (R)-isomer acts as a competitive α1-adrenergic receptor antagonist. drugbank.com This α1-blocking activity can lead to vasodilation, reducing peripheral vascular resistance.
In contrast, the (-) or (S)-isomer of dobutamine primarily acts as a potent partial agonist at α1-adrenergic receptors. nih.govdrugbank.com This α1-agonist activity results in vasoconstriction. researchgate.net While both stereoisomers exhibit agonist activity at β-adrenergic receptors, the (R)-isomer is notably more potent, with an isomeric activity ratio of approximately 10:1 in favor of the (R)-isomer for both inotropic and chronotropic responses. drugbank.com
The opposing effects of the two isomers at the α1-adrenergic receptor—antagonism by the (R)-isomer and agonism by the (S)-isomer—tend to balance each other out when the racemic mixture is administered. youtube.com This results in a net effect that is primarily driven by the potent β1-adrenergic agonism of the (R)-isomer, leading to a significant increase in cardiac output with relatively minor changes in peripheral vascular resistance. youtube.comyoutube.com
Radioligand binding studies have further quantified the affinity of dobutamine and its isomers for adrenergic receptor subtypes. These studies have shown that dobutamine has a significantly greater affinity for β1-receptors than for β2-receptors and a markedly greater affinity for α1-receptors compared to α2-receptors. nih.govnih.gov For instance, in rat heart membranes, the dissociation constant (K D) of dobutamine for β1-receptors was found to be 2.5 μM, whereas for β2-receptors in rat lung, it was 25.4 μM. nih.govnih.gov Similarly, the affinity for α1-receptors in rat heart was high (K D = 0.09 μM), while it was much lower for α2-receptors in human platelets (K D = 9.3 μM). nih.govnih.gov
The stereochemical requirements of α- and β-adrenergic receptors for the dobutamine isomers are opposite. The α-receptor favors the (S)-isomer for activation, while the β-receptor favors the (R)-isomer. drugbank.com Both the (R)- and (S)-isomers bind to the α-adrenergic receptor with high and similar affinity; however, only the (S)-isomer is capable of activating the receptor to elicit a response. drugbank.com The (R)-isomer, despite its high affinity, lacks intrinsic agonist activity at the α-receptor and therefore acts as a competitive antagonist. drugbank.com
Table 1: Differential Adrenergic Receptor Activity of Dobutamine Stereoisomers
| Stereoisomer | α1-Adrenergic Receptor Activity | β1-Adrenergic Receptor Activity | β2-Adrenergic Receptor Activity |
|---|---|---|---|
| (R)-Dobutamine | Competitive Antagonist drugbank.com | Potent Agonist drugbank.com | Weak Agonist youtube.com |
| (S)-Dobutamine | Potent Partial Agonist nih.govdrugbank.com | Agonist (less potent than R-isomer) drugbank.com | Weak Agonist derangedphysiology.com |
| rac-Dobutamine | Balanced (agonist/antagonist) youtube.com | Full Agonist youtube.com | Weak Agonist youtube.com |
Table 2: Comparative Affinity of Dobutamine for Adrenergic Receptor Subtypes
| Receptor Subtype | Tissue Source | Dissociation Constant (K D) (μM) |
|---|---|---|
| β1-Adrenergic | Rat Heart | 2.5 nih.govnih.gov |
| Turkey Erythrocyte | 2.6 nih.govnih.gov | |
| β2-Adrenergic | Frog Heart | 14.8 nih.govnih.gov |
| Rat Lung | 25.4 nih.govnih.gov | |
| α1-Adrenergic | Rat Heart | 0.09 nih.govnih.gov |
| Rabbit Uterus | 0.14 nih.govnih.gov | |
| α2-Adrenergic | Human Platelet | 9.3 nih.govnih.gov |
| Rabbit Uterus | 5.7 nih.govnih.gov |
Pharmacokinetic and Metabolic Profiling Utilizing Deuterium Labeled Dobutamine Analogs in in Vitro and Ex Vivo Models
In Vitro Metabolic Stability and Metabolite Identification Studies
The investigation of deuterium-labeled analogs of therapeutic agents is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The use of compounds such as rac Dobutamine-d6 (Major) Hydrochloride allows researchers to trace metabolic pathways, quantify metabolites, and understand the impact of isotopic substitution on the rate and route of biotransformation. This section details the in vitro and ex vivo methodologies used to profile this specific deuterated analog of dobutamine (B195870).
Microsomal Stability Assays (e.g., Liver Microsomes)
Microsomal stability assays are a fundamental in vitro tool used to assess a compound's susceptibility to Phase I metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. evotec.comresearchgate.net These enzymes are located in the endoplasmic reticulum of hepatocytes and are major contributors to the oxidative metabolism of many drugs. youtube.com The assay involves incubating the test compound, in this case, this compound, with liver microsomes from various species (e.g., human, rat, mouse) and a necessary cofactor, NADPH. evotec.combioduro.com The disappearance of the parent compound is monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). bioduro.com
Dobutamine itself is known to be metabolized predominantly through catechol-O-methylation by Catechol-O-methyltransferase (COMT) and subsequent conjugation, with minimal contribution from CYP enzymes. litfl.comnih.govderangedphysiology.com Therefore, in a standard microsomal assay fortified only with NADPH, both dobutamine and its deuterated analog, rac Dobutamine-d6, would be expected to exhibit high stability. This is because the primary enzymes responsible for their clearance are cytosolic (COMT) or require different cofactors (e.g., UDPGA for glucuronidation) that are not typically included in standard CYP-focused microsomal stability assays. evotec.com The primary value of this assay for rac Dobutamine-d6 would be to confirm its low clearance via CYP-mediated pathways.
| Species (Liver Microsomes) | Incubation Time (min) | Percent Remaining (%) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Human | 0 | 100 | < 5 (Low Clearance) |
| Human | 45 | > 95 | |
| Rat | 0 | 100 | |
| Rat | 45 | > 95 |
Hepatocyte Incubation Studies
To gain a more comprehensive understanding of a drug's metabolic fate, studies are conducted using intact hepatocytes. researchgate.netyoutube.com Unlike microsomes, hepatocytes contain the full complement of metabolic enzymes, including cytosolic enzymes like COMT and Phase II conjugating enzymes, along with the necessary cofactors. youtube.comyoutube.com Therefore, incubating this compound with cryopreserved or fresh hepatocytes provides a more physiologically relevant model of hepatic clearance. bioivt.com
| Species (Hepatocytes) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
|---|---|---|
| Human | ~10 | ~70 |
| Rat | ~8 | ~88 |
| Dog | ~12 | ~58 |
*Note: Values are hypothetical and represent the expected high clearance of a dobutamine-like compound in a hepatocyte model. Actual values for the d6-analog would be determined experimentally.
Identification of Deuterated Metabolites Using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for identifying and quantifying drug metabolites in complex biological matrices. nih.govijpras.com Its high sensitivity and specificity allow for the detection of low-level metabolites and the structural elucidation of unknown compounds. youtube.comtechnologynetworks.com For this compound, LC-MS/MS is used to analyze the samples from hepatocyte incubations. The chromatographic separation (LC) resolves the parent drug from its various metabolites, while the mass spectrometer (MS/MS) provides mass and fragmentation data for identification. nih.gov The presence of the six deuterium (B1214612) atoms provides a unique mass signature, making the deuterated metabolites easily distinguishable from endogenous molecules and metabolites of the non-labeled compound.
The primary oxidative metabolic pathway for dobutamine is O-methylation of the catechol ring, a reaction catalyzed by COMT to form 3-O-methyldobutamine. litfl.comnih.govfda.gov When analyzing the metabolism of rac Dobutamine-d6, LC-MS/MS would be programmed to search for a metabolite with a mass increased by 14 Da (for the methyl group) relative to the deuterated parent drug. The key identifying feature is that the metabolite retains the six-dalton mass increase from the deuterium labels compared to the non-labeled 3-O-methyldobutamine.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| Dobutamine | C₁₈H₂₃NO₃ | 301.1678 | 302.1751 |
| This compound | C₁₈H₁₇D₆NO₃ | 307.2054 | 308.2127 |
| 3-O-Methyldobutamine | C₁₉H₂₅NO₃ | 315.1834 | 316.1907 |
| 3-O-Methyldobutamine-d6 | C₁₉H₁₉D₆NO₃ | 321.2210 | 322.2283 |
Following primary metabolism, dobutamine and its metabolites undergo Phase II conjugation reactions. The most significant of these is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the hydroxyl groups. nih.govresearchgate.net Research indicates that dobutamine can form at least three different monoglucuronides. researchgate.net LC-MS/MS is used to identify these conjugates by searching for mass shifts corresponding to the addition of a glucuronic acid molecule (+176 Da). For rac Dobutamine-d6, the resulting glucuronide conjugates will be 6 Da heavier than their non-deuterated counterparts, confirming their origin from the labeled drug.
| Compound | Expected [M+H]⁺ of Parent | Expected [M+H]⁺ of Glucuronide Conjugate |
|---|---|---|
| Dobutamine | 302.1751 | 478.2072 |
| rac Dobutamine-d6 (Major) | 308.2127 | 484.2448 |
| 3-O-Methyldobutamine | 316.1907 | 492.2228 |
| 3-O-Methyldobutamine-d6 | 322.2283 | 498.2604 |
A primary reason for using deuterium-labeled compounds in metabolic studies is to investigate the kinetic isotope effect (KIE). nih.govnih.gov The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org Because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond, reactions that involve breaking this bond in the rate-determining step will proceed more slowly. libretexts.org
In the context of rac Dobutamine-d6, if the deuterium atoms are placed at a position that undergoes metabolic modification (a "soft spot"), a significant KIE may be observed. nih.gov This would manifest as a slower rate of metabolism for the deuterated analog compared to the unlabeled dobutamine. By comparing the rate of metabolite formation in parallel hepatocyte incubations of both dobutamine and rac Dobutamine-d6, the magnitude of the KIE can be quantified. This information is valuable for designing "heavy-labeled" drugs where slower metabolism, and thus altered pharmacokinetics, might be therapeutically beneficial. Conversely, if deuteration does not slow the metabolic rate, it confirms the label is at a metabolically stable position, making the compound a suitable internal standard for bioanalytical assays. medchemexpress.com
| Substrate | Metabolic Pathway | Relative Rate of Metabolism (Vmax/Km) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Dobutamine | COMT-mediated O-methylation | 1.00 (Reference) | ~1.0 - 1.2* |
| This compound | COMT-mediated O-methylation | 0.85 |
*Note: A KIE value close to 1 indicates that C-H bond cleavage at the deuterated position is not the rate-limiting step of the reaction. A significantly larger value would indicate a pronounced isotope effect. The values are hypothetical for illustrative purposes.
Pharmacokinetic Profiling in Pre-clinical Animal Models
Preclinical animal models are indispensable for characterizing the pharmacokinetic properties of new chemical entities before human trials. The use of species such as rats and piglets allows for the investigation of a drug's behavior in a living system, providing crucial data on its ADME profile. For this compound, these studies are designed to elucidate how the deuterium substitution impacts the known pharmacokinetics of dobutamine.
Absorption, Distribution, and Excretion (ADE) Studies in Animal Species
Absorption: Following administration (typically intravenous for dobutamine due to poor oral bioavailability), the rate and extent to which rac Dobutamine-d6 enters the systemic circulation are determined. Given dobutamine's nature as a catecholamine, it is expected to be rapidly distributed following intravenous injection.
Distribution: Studies in rats and other animal models are conducted to understand how rac Dobutamine-d6 distributes into different tissues and organs. Dobutamine is known to be largely confined to the extracellular fluid. nih.gov Tissue distribution studies would involve analyzing samples from various organs to determine the concentration of the deuterated compound.
Excretion: The primary routes of elimination for the drug and its metabolites are identified by analyzing urine and feces over a specified period. For dobutamine, the major excretion products are conjugates of dobutamine and 3-O-methyl dobutamine, primarily eliminated via the urine. nih.gov It is hypothesized that the excretion profile of the d6 analog would be similar in terms of routes, but the rate of formation of metabolites may be altered.
A hypothetical ADE study in rats might reveal the following distribution pattern for rac Dobutamine-d6, highlighting the expected changes due to deuteration.
Hypothetical Data Table: Percentage of Administered rac Dobutamine-d6 Recovered in Rats (Illustrative)
| Excretion Route | Unlabeled Dobutamine (Expected) | rac Dobutamine-d6 (Hypothetical) |
| Urine (0-24h) | ~75% | ~70% |
| Feces (0-24h) | ~20% | ~25% |
| Biliary (0-24h) | ~5% | ~5% |
Determination of Plasma Clearance Rates in Animal Models (e.g., Piglets, Rats)
Plasma clearance (CL) is a measure of the body's efficiency in eliminating a drug from the systemic circulation. For dobutamine, clearance is rapid, primarily driven by metabolism in the liver and other tissues. Studies in piglets have been used to understand the pharmacokinetics of catecholamines. nih.gov The introduction of deuterium at a primary site of metabolism in rac Dobutamine-d6 is expected to decrease the rate of metabolic breakdown, leading to a lower plasma clearance compared to the non-deuterated parent compound.
Hypothetical Data Table: Comparative Plasma Clearance of Dobutamine and rac Dobutamine-d6 in Animal Models (Illustrative)
| Animal Model | Unlabeled Dobutamine (L/hr/kg) | rac Dobutamine-d6 (L/hr/kg) |
| Piglet | 2.5 - 3.5 | 1.8 - 2.5 |
| Rat | 4.0 - 5.0 | 2.8 - 3.8 |
Volume of Distribution Assessment in Pre-clinical Subjects
The volume of distribution (Vd) is a theoretical volume that represents the extent to which a drug distributes in the body's tissues rather than remaining in the plasma. Dobutamine has a relatively small volume of distribution, indicating that it is primarily confined to the circulatory system and extracellular fluid. nih.gov The deuteration in rac Dobutamine-d6 is not expected to significantly alter its physicochemical properties that govern distribution, thus the Vd is likely to be similar to that of unlabeled dobutamine.
Hypothetical Data Table: Volume of Distribution (Vd) of Dobutamine Analogs in Preclinical Models (Illustrative)
| Animal Model | Unlabeled Dobutamine (L/kg) | rac Dobutamine-d6 (L/kg) |
| Piglet | 0.2 - 0.3 | 0.2 - 0.3 |
| Rat | 0.2 - 0.25 | 0.2 - 0.25 |
Half-life Determination in Animal Plasma Samples
The elimination half-life (t½) is the time it takes for the plasma concentration of a drug to decrease by half. Dobutamine is characterized by a very short half-life, typically around 2-3 minutes in humans and animals, due to its rapid metabolism. nih.govnih.gov By slowing the rate of metabolism, the deuteration in rac Dobutamine-d6 is expected to prolong its half-life. This is a primary motivation for developing deuterated drugs, as a longer half-life can lead to more stable plasma concentrations and potentially less frequent dosing.
Hypothetical Data Table: Elimination Half-life (t½) of Dobutamine Analogs in Animal Plasma (Illustrative)
| Animal Model | Unlabeled Dobutamine (minutes) | rac Dobutamine-d6 (minutes) |
| Piglet | ~2.5 | ~4.0 |
| Rat | ~2.0 | ~3.5 |
Tissue Distribution Studies of Deuterated Dobutamine in Animal Organs
To further understand the distribution phase, tissue distribution studies are performed. Following administration of rac Dobutamine-d6 to animals such as rats, various organs and tissues (e.g., heart, liver, kidneys, lungs, brain) are collected at different time points. The concentration of the deuterated compound in these tissues is then quantified using methods like LC-MS/MS. This provides a detailed picture of where the drug accumulates and helps to identify potential target organs for efficacy or toxicity. Based on studies with unlabeled dobutamine, it is expected that the highest concentrations of rac Dobutamine-d6 would be found in well-perfused organs like the heart, liver, and kidneys, with minimal penetration into the brain.
Mass Balance Studies in Ex Vivo Perfusion Systems
Ex vivo organ perfusion systems represent a sophisticated model that bridges the gap between in vitro and in vivo studies. These systems maintain the viability and physiological function of an isolated organ, such as the liver, for several hours. This allows for detailed investigation of drug metabolism and excretion in a controlled environment that closely mimics the in vivo state.
A mass balance study using an ex vivo perfused liver from a relevant animal species (e.g., pig or rat) would be instrumental in characterizing the metabolic fate of this compound. In such a study, the deuterated compound would be introduced into the perfusion medium. Samples of the perfusate, bile, and liver tissue would be collected over time.
The analysis of these samples would allow for:
Quantification of the parent drug: Determining the rate of disappearance of rac Dobutamine-d6 from the perfusate provides a measure of hepatic clearance.
Identification and quantification of metabolites: Advanced analytical techniques can identify the chemical structures of metabolites formed in the liver and quantify their rate of appearance in the perfusate and bile. This would reveal how deuteration alters the metabolic pathways of dobutamine.
Determination of excretion routes: By measuring the amount of parent drug and metabolites in the bile, the extent of biliary excretion can be determined.
Calculation of mass balance: By accounting for the total amount of the administered dose recovered in the perfusate, bile, and retained in the liver tissue, a complete mass balance can be established, ensuring a comprehensive understanding of the drug's disposition within the isolated organ.
These ex vivo studies provide invaluable data for constructing and refining pharmacokinetic models and for predicting the metabolic profile in humans.
Organ Perfusion Models (e.g., Isolated Perfused Liver, Heart)
Isolated perfused organ models, such as the isolated perfused liver and heart, provide a valuable experimental platform that bridges the gap between simple in vitro systems and complex in vivo studies. nih.gov These models maintain the physiological and biochemical functions of the organ for a period, allowing for the detailed investigation of drug metabolism and disposition in a controlled environment.
In a hypothetical study, an isolated perfused rat liver could be used to investigate the metabolism of rac Dobutamine-d6. The experimental setup would involve perfusing the liver with a physiological buffer containing a known concentration of rac Dobutamine-d6. The effluent perfusate would be collected over time to analyze the parent compound and its metabolites. This model allows for the assessment of first-pass metabolism, a critical determinant of a drug's oral bioavailability. nih.gov
Similarly, an isolated perfused heart model, such as the Langendorff heart preparation, could be employed to study the cardiac-specific metabolism and uptake of rac Dobutamine-d6. nih.govnih.gov This is particularly relevant for a cardioactive drug like dobutamine. By perfusing the heart with the deuterated compound, researchers could quantify the extent of metabolism within the cardiac tissue itself, distinct from systemic metabolism occurring in the liver and other organs.
Quantitative Analysis of Deuterated Dobutamine and Metabolites in Effluents
A key advantage of using rac Dobutamine-d6 is the ability to perform highly sensitive and specific quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The mass shift introduced by the deuterium atoms allows for the clear differentiation of the deuterated parent drug and its metabolites from any endogenous compounds in the biological matrix of the perfusate.
Following perfusion of an isolated rat liver with rac Dobutamine-d6, the collected effluent would be analyzed by LC-MS to identify and quantify the parent compound and its metabolites. The primary metabolic pathway for dobutamine is known to be O-methylation by catechol-O-methyltransferase (COMT), forming 3-O-methyldobutamine, followed by conjugation. nih.govderangedphysiology.com Therefore, the analysis would focus on detecting rac Dobutamine-d6 and its corresponding deuterated metabolite, 3-O-methyldobutamine-d6.
Table 1: Hypothetical Quantitative Analysis of rac Dobutamine-d6 and its Major Metabolite in Isolated Perfused Rat Liver Effluent
| Time (minutes) | rac Dobutamine-d6 (ng/mL) | 3-O-methyldobutamine-d6 (ng/mL) |
| 5 | 950 | 45 |
| 15 | 780 | 180 |
| 30 | 550 | 350 |
| 60 | 320 | 580 |
| 90 | 150 | 720 |
| 120 | 50 | 810 |
This interactive table presents hypothetical data illustrating the expected metabolic conversion of rac Dobutamine-d6 to 3-O-methyldobutamine-d6 over time in an isolated perfused liver model.
Investigation of Drug-Drug Interactions Utilizing Dobutamine-d6 as a Probe
Drug-drug interactions (DDIs) are a significant concern in clinical practice. Deuterium-labeled compounds can serve as excellent probe substrates to investigate the potential for a new chemical entity to inhibit or induce the metabolism of other drugs. researchgate.net
Modulation of Dobutamine Metabolism by Co-administered Agents In Vitro
In vitro systems, such as human liver microsomes or hepatocytes, are commonly used to screen for potential DDIs. In this context, rac Dobutamine-d6 could be used as a probe substrate for the COMT enzyme. To assess the inhibitory potential of a co-administered agent, incubations would be performed with human liver microsomes, rac Dobutamine-d6, and varying concentrations of the test compound. The formation of 3-O-methyldobutamine-d6 would be monitored by LC-MS. A decrease in the formation of the metabolite in the presence of the co-administered agent would indicate inhibition of COMT.
Table 2: Hypothetical Inhibition of rac Dobutamine-d6 Metabolism by a Co-administered Agent in Human Liver Microsomes
| Co-administered Agent Concentration (µM) | 3-O-methyldobutamine-d6 Formation (% of Control) |
| 0 (Control) | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 40 |
| 50 | 15 |
| 100 | 5 |
This interactive table displays hypothetical data showing the concentration-dependent inhibition of 3-O-methyldobutamine-d6 formation by a potential inhibitor, demonstrating the utility of rac Dobutamine-d6 as a DDI probe.
Assessment of Altered Pharmacokinetics in Animal Co-administration Models
To confirm in vitro findings and assess the in vivo relevance of a potential DDI, co-administration studies in animal models are essential. nih.govnih.gov The use of a stable isotope-labeled drug like rac Dobutamine-d6 can simplify the experimental design and data analysis of such studies. researchgate.net
In a hypothetical study, a group of rats could be administered rac Dobutamine-d6 alone, while another group receives the deuterated drug along with a potential inhibitor of COMT, such as entacapone. nih.gov Blood samples would be collected at various time points, and the plasma concentrations of rac Dobutamine-d6 and 3-O-methyldobutamine-d6 would be determined by LC-MS. An increase in the plasma concentration and a longer half-life of rac Dobutamine-d6, coupled with a decrease in the concentration of 3-O-methyldobutamine-d6 in the co-administered group, would provide strong evidence of a clinically relevant DDI.
Table 3: Hypothetical Pharmacokinetic Parameters of rac Dobutamine-d6 in Rats With and Without a Co-administered COMT Inhibitor
| Parameter | rac Dobutamine-d6 Alone | rac Dobutamine-d6 + COMT Inhibitor |
| Cmax (ng/mL) | 850 | 1250 |
| Tmax (min) | 10 | 15 |
| AUC (ng*min/mL) | 45000 | 95000 |
| Half-life (min) | 2.5 | 5.0 |
| CL (mL/min/kg) | 22 | 10.5 |
This interactive table presents hypothetical pharmacokinetic data from an animal co-administration study. The altered parameters in the presence of a COMT inhibitor highlight the potential for significant drug-drug interactions.
Applications of Rac Dobutamine D6 Major Hydrochloride in Bioanalytical Research and Quality Control
Role as an Internal Standard in Quantitative Bioanalysis
The accurate quantification of drugs and their metabolites in biological fluids is paramount in pharmacokinetic and toxicokinetic studies. rac Dobutamine-d6 (Major) Hydrochloride serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for dobutamine (B195870). ijpsr.comderpharmachemica.com
Isotope Dilution Mass Spectrometry Principles
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. ijpsr.com In the case of dobutamine analysis, a precise quantity of this compound is introduced into the biological sample (e.g., plasma) before extraction and analysis. derpharmachemica.com
The fundamental principle of IDMS is that the isotopically labeled internal standard (in this case, Dobutamine-d6) behaves chemically and physically identically to the endogenous, unlabeled analyte (dobutamine) throughout the entire analytical process, including extraction, derivatization, and ionization in the mass spectrometer. ijpsr.com Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), any sample loss or variation during sample preparation will affect both compounds equally. ijpsr.com By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate and precise quantification of the analyte can be achieved, irrespective of variations in sample recovery or instrument response. derpharmachemica.com
Advantages of Deuterated Analogs as Internal Standards
The use of deuterated analogs like this compound as internal standards offers significant advantages over other types of internal standards, such as structural analogs.
One of the most critical advantages is the mitigation of matrix effects . Biological matrices like plasma are complex and can contain numerous endogenous components that may interfere with the ionization of the analyte in the mass spectrometer, leading to either ion suppression or enhancement. This can result in inaccurate quantification. Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. skyline.ms Consequently, the ratio of the analyte to the internal standard remains constant, ensuring the accuracy of the measurement.
Another key advantage is the compensation for variability in recovery . During the sample preparation process, which often involves steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some of the analyte may be lost. As the deuterated internal standard is added at the beginning of this process, it is subject to the same potential losses as the unlabeled analyte. By normalizing the analyte response to the internal standard response, the method effectively corrects for any inconsistencies in extraction recovery.
Deuterated internal standards also exhibit very similar, though not always identical, chromatographic retention times to the analyte. researchgate.netscispace.com This co-elution is beneficial as it ensures that both the analyte and the internal standard are subjected to the same analytical conditions at the same time, further minimizing variability. However, it is important to note that a slight chromatographic shift can sometimes be observed with highly deuterated compounds. skyline.ms
Validation of Internal Standard Performance in Bioanalytical Assays
A comprehensive validation of a bioanalytical method for dobutamine using a deuterated internal standard would typically include the assessment of the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
Recovery: The efficiency of the extraction process.
Stability: The stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.
While specific validation data for methods using this compound is not always publicly available in extensive detail, published studies on the quantification of dobutamine in plasma using other internal standards provide a framework for the expected performance. For instance, a validated HPLC-MS/MS method for dobutamine in newborn pig plasma using trimethoxydobutamine (B1601769) as an internal standard demonstrated a linear range of 1-100 ng/mL with a correlation coefficient (r²) greater than 0.999. nih.gov The accuracy and precision values were within the acceptable limits set by the EMA and FDA. nih.gov Another study developing an RP-HPLC method for dobutamine in rat plasma reported a linear range of 50–2000 ng/mL with an r² of 0.9992 and intra- and inter-day precision with a relative standard deviation (RSD) of less than 15%. nih.gov
Below is a hypothetical data table illustrating the kind of results that would be expected from a validation study of a bioanalytical method for dobutamine using this compound as an internal standard, based on typical acceptance criteria.
Hypothetical Validation Data for Dobutamine Assay
| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Hypothetical Result |
|---|---|---|---|
| Linearity | 1 - 1000 | r² ≥ 0.99 | 0.998 |
| Intra-day Precision (%RSD) | 5 (LQC) | ≤ 15% | 4.5% |
| 50 (MQC) | ≤ 15% | 3.2% | |
| 800 (HQC) | ≤ 15% | 2.8% | |
| Inter-day Precision (%RSD) | 5 (LQC) | ≤ 15% | 6.1% |
| 50 (MQC) | ≤ 15% | 4.9% | |
| 800 (HQC) | ≤ 15% | 4.2% | |
| Accuracy (% Bias) | 5 (LQC) | ± 15% | +3.5% |
| 50 (MQC) | ± 15% | -1.8% | |
| 800 (HQC) | ± 15% | +0.9% | |
| Recovery (%) | 50 | Consistent and reproducible | 85% |
| Matrix Factor | Low and High QC | Normalized to 1 | 0.98 - 1.03 |
| LLOQ | 1 | S/N ≥ 10, within ±20% accuracy and precision | Meets criteria |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Reference Standard Development and Traceability
Beyond its role as an internal standard in routine sample analysis, this compound is also integral to the development and validation of analytical methods for its unlabeled counterpart.
Use in Method Validation (AMV) for Unlabeled Dobutamine
During the development and validation of a new analytical method for dobutamine, this compound can be used to assess various method parameters. lgcstandards.com For example, it can be used to determine the extraction recovery and to investigate potential matrix effects during the early stages of method development. Its predictable behavior, closely mimicking that of unlabeled dobutamine, allows researchers to optimize sample preparation and chromatographic conditions to achieve the desired sensitivity, selectivity, and robustness.
Traceability to Pharmacopeial Standards (e.g., USP, EP) for Research Materials
In the context of pharmaceutical analysis, traceability to pharmacopeial standards is crucial for ensuring the quality and consistency of analytical results. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide highly characterized primary reference standards for active pharmaceutical ingredients, including Dobutamine Hydrochloride. sigmaaldrich.comsigmaaldrich.com
While a deuterated compound like this compound is not itself a pharmacopeial standard, its quality and characterization are often established by referencing these primary standards. Manufacturers of research-grade deuterated compounds typically provide a Certificate of Analysis (CoA) that details the identity, purity, and isotopic enrichment of the material. The characterization of the deuterated standard is often performed using analytical methods that have been validated against the corresponding USP or EP reference standard for the unlabeled drug. This ensures that the deuterated material is a suitable and reliable tool for quantitative analysis, with a clear line of traceability back to the primary pharmacopeial standards. This traceability provides confidence that the use of this compound as an internal standard will lead to accurate and reliable quantification of dobutamine in research and regulated environments.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dobutamine |
| Dobutamine Hydrochloride |
Quality Control (QC) Applications During API Synthesis and Formulation Development
The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry, particularly in the pharmaceutical industry where precision and accuracy are paramount. This compound, as a deuterated analog of dobutamine, is instrumental in the quality control of dobutamine Active Pharmaceutical Ingredient (API) and its finished dosage forms.
During API synthesis, it is crucial to monitor for and quantify any process-related impurities and potential degradation products. pharmaffiliates.comsynzeal.com Isotope dilution mass spectrometry (IDMS), which employs a stable isotope-labeled internal standard like rac Dobutamine-d6, is a powerful technique for this purpose. By adding a known amount of the deuterated standard to the sample, any variations in sample preparation, extraction, and instrument response can be effectively normalized. This ensures that the measured concentration of the unlabeled dobutamine and its impurities is highly accurate.
Similarly, in the development of dobutamine formulations, this compound is used to verify the concentration and homogeneity of the API within the final product. This is essential for ensuring that each batch of the medication meets the required specifications for safety and efficacy. The use of a deuterated standard helps to overcome matrix effects that can be introduced by excipients in the formulation, leading to more reliable and reproducible analytical results. mdpi.com
Below is a table illustrating the types of impurities that are monitored during the synthesis and formulation of dobutamine, for which this compound serves as an invaluable analytical tool.
| Impurity Name | Type |
| Dobutamine EP Impurity B | Process-related |
| Dobutamine EP Impurity C HCl | Process-related |
| 4-(4-Methoxyphenyl)-2-butanone (B1665111) | Starting material/related |
| Dobutamine Dimethoxy Impurity | Process-related |
| 3-[[2-(3,4-Dihydroxyphenyl)ethyl]amino]-1-(4-hydroxyphenyl)-1-butanone | Process-related |
This table is illustrative of potential impurities that can be monitored using this compound as an internal standard. The specific impurities and their acceptable limits are defined by pharmacopeial monographs and regulatory bodies.
Development of Diagnostic and Research Assays
The development of robust and sensitive assays is fundamental to preclinical and clinical research. This compound plays a pivotal role in the creation of such assays for dobutamine, particularly in the areas of quantitative bioanalysis and metabolic pathway tracing.
Quantitative Bioanalysis of Dobutamine in Research Animal Biological Matrices
In preclinical research, understanding the pharmacokinetics of a drug is essential. This involves measuring the concentration of the drug in biological matrices such as plasma, serum, and tissues from research animals over time. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical studies due to its high sensitivity and selectivity. nih.govijpsr.com
The use of a stable isotope-labeled internal standard like this compound is critical for the accuracy of LC-MS/MS-based quantification. nih.govamericanlaboratory.com It co-elutes with the unlabeled dobutamine, experiencing similar ionization and fragmentation patterns, which allows for the correction of any analytical variability. nih.gov This is particularly important when dealing with complex biological matrices that can cause ion suppression or enhancement.
A study on the quantification of dobutamine in newborn pig plasma using HPLC-MS/MS highlights the parameters that are validated for such an assay. nih.gov While a different internal standard was used in this specific study, the validation principles and achievable performance metrics are directly applicable to methods employing rac Dobutamine-d6.
The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of dobutamine in a biological matrix, underscoring the level of precision and sensitivity that can be achieved with the use of a suitable internal standard like rac Dobutamine-d6.
| Validation Parameter | Typical Performance Metric |
| Linearity Range | 1-100 ng/mL (r² > 0.999) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) < 15% |
| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement |
| Recovery | Consistent, precise, and reproducible |
This data is based on a published method for dobutamine quantification and is representative of the performance expected when using this compound as an internal standard. nih.gov
Assay Development for Metabolic Pathway Tracing
Stable isotope tracers are indispensable tools for elucidating metabolic pathways. mmpc.orgfrontiersin.org By introducing a deuterium-labeled compound like rac Dobutamine-d6 into a biological system, researchers can track its transformation into various metabolites. medchemexpress.commdpi.com The deuterium (B1214612) atoms act as a "tag" that can be detected by mass spectrometry, allowing for the differentiation of the drug's metabolites from endogenous molecules.
The metabolism of dobutamine primarily involves catechol-O-methylation and conjugation. nih.gov The major metabolites found in urine are conjugates of dobutamine and 3-O-methyl dobutamine. nih.gov Using rac Dobutamine-d6, it is possible to develop assays that can quantify not only the parent drug but also these key metabolites. This provides a comprehensive understanding of the drug's metabolic fate, which is crucial for assessing its efficacy and potential for drug-drug interactions. nih.govnih.gov
Research in this area can help to identify any previously unknown metabolites and to characterize the enzymes responsible for dobutamine's biotransformation. This knowledge is vital for a complete understanding of the drug's pharmacology.
Inter-Laboratory Calibration and Proficiency Testing
Ensuring the consistency and comparability of analytical results between different laboratories is a significant challenge in both research and regulated environments. Certified Reference Materials (CRMs) are the cornerstone of achieving this standardization.
Standardization of Analytical Measurements Across Research Settings
This compound, when produced as a Certified Reference Material (CRM), provides a common point of reference for laboratories to calibrate their analytical instruments and validate their measurement procedures. sigmaaldrich.com A CRM is a highly characterized and homogenous material with a certified value for its properties, accompanied by an uncertainty value. reagecon.comcpachem.comelementalmicroanalysis.com
By using a CRM of rac Dobutamine-d6, research laboratories can ensure that their quantitative measurements of dobutamine are traceable to a recognized standard. This is particularly important in collaborative research projects and when comparing data from different studies. It enhances the reliability and credibility of the research findings.
Ensuring Comparability of Research Data Using Certified Reference Materials
Proficiency testing (PT) or external quality assessment (EQA) schemes are essential for monitoring the performance of analytical laboratories. In a PT scheme, a coordinator sends identical samples containing an unknown concentration of an analyte to multiple laboratories. The laboratories analyze the samples and report their results to the coordinator, who then assesses the performance of each laboratory against the known value.
A CRM of this compound is an ideal material for use in such proficiency testing schemes for dobutamine analysis. Its stability and well-characterized nature ensure that all participating laboratories are starting with the same reference point. This allows for a fair and accurate assessment of their analytical capabilities and helps to identify any systematic errors or biases in their methods. The use of CRMs in proficiency testing is a key component of a robust quality assurance program and helps to ensure that data generated by different laboratories is comparable and reliable. sigmaaldrich.com
Theoretical and Computational Perspectives on Deuterium Isotope Effects in Dobutamine Analogs
Quantum Mechanical Calculations of Isotope Effects
Quantum mechanical (QM) calculations are fundamental to understanding how deuteration impacts the electronic structure and reactivity of molecules. These methods can predict the magnitude of kinetic isotope effects (KIEs) and changes in molecular vibrations.
Deuteration can significantly alter the rates of chemical reactions, a phenomenon categorized into primary and secondary kinetic isotope effects (KIEs). Primary KIEs are observed when the bond to the isotope is broken in the rate-determining step of a reaction. In the context of dobutamine (B195870) metabolism, which often involves enzymatic oxidation, the cleavage of a C-H bond is a common step. Replacing this hydrogen with deuterium (B1214612) (C-D) can slow down the reaction rate. nih.govnih.gov
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking but can still influence the reaction rate through changes in hybridization or steric effects. For dobutamine-d6, where deuterium atoms are placed on the catechol ring, both primary and secondary KIEs could be anticipated in its metabolic pathways. For instance, O-demethylation, a common metabolic route for catecholic compounds, could be affected by the presence of deuterium.
Table 1: Predicted Kinetic Isotope Effects (kH/kD) for Key Metabolic Reactions of Dobutamine-d6
| Metabolic Reaction | Predicted kH/kD | Type of Isotope Effect |
| Catechol-O-methylation | 1.1 - 1.5 | Secondary |
| Aromatic Hydroxylation | 1.8 - 2.5 | Primary |
| Side-chain Oxidation | 1.0 - 1.2 | Secondary |
Note: The values in this table are theoretical predictions based on general principles of kinetic isotope effects and have not been experimentally determined for dobutamine-d6.
The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. Quantum mechanical calculations can accurately predict these frequencies. The C-D bond has a lower vibrational frequency and a lower zero-point energy (ZPE) compared to the C-H bond. This difference in ZPE is a primary contributor to the kinetic isotope effect, as more energy is required to break a C-D bond than a C-H bond.
Vibrational frequency analysis can provide a detailed infrared (IR) spectrum prediction. For dobutamine-d6, the characteristic C-D stretching frequencies would appear at lower wavenumbers (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 2800-3000 cm⁻¹).
Table 2: Calculated Vibrational Frequencies for C-H and C-D Bonds in a Model Aromatic System
| Bond Type | Vibrational Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) |
| C-H (aromatic) | ~3050 | ~4.36 |
| C-D (aromatic) | ~2270 | ~3.24 |
Note: These are representative values and the exact frequencies for dobutamine-d6 would require specific QM calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions.
The substitution of hydrogen with deuterium can lead to subtle changes in the conformational preferences of a molecule due to the slightly shorter and stronger C-D bond affecting non-bonded interactions. MD simulations can explore the potential energy surface of rac Dobutamine-d6 (Major) Hydrochloride and identify the most stable conformations. mdpi.com The flexibility of the butylamine (B146782) side chain is crucial for its interaction with adrenergic receptors, and any alteration in its conformational landscape due to deuteration could impact its binding affinity and selectivity.
MD simulations are instrumental in modeling the interaction between a ligand and its receptor. acs.orgamericanpharmaceuticalreview.com For dobutamine, the primary targets are the β1-adrenergic receptors. By simulating the binding of both deuterated and non-deuterated dobutamine to a model of the β1-adrenergic receptor, it is possible to analyze differences in binding modes, interaction energies, and the stability of the ligand-receptor complex. nih.govmdpi.com The altered hydrogen bonding strength upon deuteration, known as the Ubbelohde effect, can influence the interactions with key amino acid residues in the binding pocket. nih.gov
Table 3: Theoretical Interaction Energies of Dobutamine and Dobutamine-d6 with a β1-Adrenergic Receptor Model
| Ligand | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Binding Energy (kcal/mol) |
| Dobutamine | -45.2 | -20.5 | -65.7 |
| Dobutamine-d6 | -45.8 | -20.9 | -66.7 |
Note: These values are hypothetical and derived from representative molecular dynamics simulation studies. Actual values would depend on the specific force field and simulation parameters used.
In Silico Prediction of Metabolic Pathways for Deuterated Compounds
Computational tools can predict the likely metabolic fate of a drug candidate. nih.govmdpi.com These tools use databases of known metabolic reactions and algorithms to identify potential sites of metabolism on a molecule. ed.ac.uknih.gov For this compound, these in silico models can predict how deuteration might alter its metabolic profile. The primary metabolic pathways for dobutamine include O-methylation by catechol-O-methyltransferase (COMT) and conjugation. The presence of deuterium on the catechol ring could potentially slow down the rate of O-methylation, leading to a higher plasma concentration of the parent drug and potentially altered pharmacokinetics. nih.gov
Table 4: Predicted Metabolic Hotspots for Dobutamine and the Predicted Impact of Deuteration
| Metabolic Hotspot | Predicted Metabolic Reaction | Predicted Impact of Deuteration (d6) |
| Catechol Hydroxyls | O-methylation, Glucuronidation | Minor to moderate decrease in rate |
| Aromatic Ring | Hydroxylation | Significant decrease in rate |
| Amine Nitrogen | N-dealkylation | No significant change |
Note: The predictions in this table are based on the application of general in silico metabolic prediction tools to the structure of dobutamine-d6.
Enzyme Docking Studies with Deuterated Substrates
Enzyme docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its protein target. nih.gov In the case of dobutamine, its primary targets are the β1- and β2-adrenergic receptors. medchemexpress.com Molecular docking studies help elucidate the key interactions between dobutamine and these receptors at an atomic level. nih.gov
While specific docking studies on rac Dobutamine-d6 are not extensively reported in publicly available literature, insights can be drawn from computational analyses of the non-deuterated parent compound. A comparative theoretical analysis has explored the molecular interactions of dobutamine with β1- and β2-adrenergic receptors. researchgate.net These studies, often employing techniques like Gaussian-based methods, help in understanding the binding fashion of dobutamine within the receptor's active site. researchgate.net
Cryo-electron microscopy (cryo-EM) has provided high-resolution structures of the β1-adrenergic receptor in complex with dobutamine, revealing the precise binding pose and key intermolecular interactions. nih.gov These experimentally determined structures serve as a crucial foundation for computational docking studies. The binding of dobutamine to the β1-adrenergic receptor involves interactions with specific amino acid residues within the binding pocket.
Prediction of Deuterium Retention in Metabolites
A key rationale for deuterating drug molecules is to alter their metabolic fate by taking advantage of the kinetic isotope effect (KIE). nih.govresearchgate.net The breaking of a carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond, which can lead to a decreased rate of metabolism at the site of deuteration. nih.gov This can result in increased metabolic stability and potentially a longer half-life of the drug. nih.gov
Computational tools and platforms, such as MetStabOn, have been developed to predict the metabolic stability of compounds. nih.gov These tools often use machine learning algorithms trained on large datasets of experimental metabolic data to predict parameters like half-life (T1/2) and clearance. nih.gov While these platforms may not be specifically parameterized for deuterated compounds, they provide a baseline for understanding the metabolic liabilities of the parent molecule.
For rac Dobutamine-d6, the deuterium atoms are placed on the methoxy (B1213986) groups of the catechol ring. The major metabolic pathways for dobutamine include O-methylation by catechol-O-methyltransferase (COMT) and conjugation. The deuteration at the methoxy groups is not at a primary site of metabolism that would involve C-H bond cleavage. Therefore, a significant kinetic isotope effect on the primary metabolic pathways of dobutamine is not anticipated for this specific deuterated analog. The prediction of deuterium retention in metabolites would, in this case, be expected to be high, as the deuterated methyl groups are not the primary sites of metabolic attack that involve C-H bond breaking.
Structure-Activity Relationship (SAR) Studies Integrating Deuteration
Structure-activity relationship (SAR) studies are fundamental to drug discovery and aim to correlate the chemical structure of a compound with its biological activity. nih.gov These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
Influence of Deuteration on Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its pharmacological effect. Radioligand binding assays are commonly used to determine the binding affinity (expressed as the dissociation constant, Kd, or the inhibition constant, Ki) of a compound for its target receptor.
For dobutamine, its selectivity for adrenergic receptor subtypes has been well-characterized. It exhibits a significantly greater affinity for the β1-subtype over the β2-subtype, and for the α1-subtype over the α2-subtype. nih.govnih.gov
| Receptor Subtype | Tissue Source | Radioligand | Dobutamine KD (μM) |
| β1 | Rat Heart | [3H]dihydroalprenolol | 2.5 nih.govnih.gov |
| β1 | Turkey Erythrocyte | [3H]dihydroalprenolol | 2.6 nih.govnih.gov |
| β2 | Frog Heart | [3H]dihydroalprenolol | 14.8 nih.govnih.gov |
| β2 | Rat Lung | [3H]dihydroalprenolol | 25.4 nih.govnih.gov |
| α1 | Rat Heart | [3H]prazosin | 0.09 nih.govnih.gov |
| α1 | Rabbit Uterus | [3H]prazosin | 0.14 nih.govnih.gov |
| α2 | Human Platelet | [3H]dihydroergocryptine | 9.3 nih.govnih.gov |
| α2 | Rabbit Uterus | [3H]yohimbine | 5.7 nih.govnih.gov |
Correlation of Isotope Effects with Biological Activity
The ultimate goal of studying deuterated analogs is to understand how the kinetic isotope effect translates into a measurable change in biological activity. nih.gov A significant KIE that slows metabolism can lead to higher plasma concentrations and a prolonged duration of action, which can, in turn, enhance the therapeutic effect or alter the side-effect profile. nih.gov
Future Directions and Emerging Research Paradigms for Isotopically Modified Catecholamine Derivatives
Development of Novel Deuterated Dobutamine (B195870) Analogs with Targeted Labeling
The development of novel deuterated dobutamine analogs is a promising area of research with the potential to yield compounds with improved pharmacokinetic profiles and enhanced therapeutic efficacy. researchgate.netnih.govnih.gov Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium (B1214612), can significantly alter the metabolic fate of a drug. nih.gov This is primarily due to the "deuterium kinetic isotope effect," which can slow down the rate of metabolic reactions involving the cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds. nih.gov
For a compound like dobutamine, which undergoes metabolism, targeted deuteration at specific sites can lead to several advantages:
Reduced Metabolic Rate: By strategically placing deuterium atoms at sites prone to enzymatic attack, the metabolic breakdown of the drug can be slowed, leading to a longer half-life and increased plasma concentration. nih.gov
Improved Safety Profile: Deuteration can sometimes reduce the formation of toxic metabolites, thereby enhancing the safety of the drug. nih.gov
Enhanced Efficacy: A longer duration of action and higher bioavailability can translate to improved therapeutic outcomes. nih.gov
The development of these novel analogs involves a detailed understanding of dobutamine's metabolic pathways to identify the optimal positions for deuterium substitution. This approach has been successfully applied to other drugs, leading to the development of FDA-approved deuterated medications. researchgate.netnih.gov The insights gained from studying rac Dobutamine-d6 (Major) Hydrochloride can pave the way for the rational design of the next generation of deuterated catecholamine derivatives.
Integration of Multi-Omics Data with Deuterium Labeling Studies
The integration of multi-omics data with deuterium labeling offers a powerful approach to comprehensively understand the biological effects and metabolic fate of isotopically modified compounds. This systems-level perspective can uncover novel insights that would be missed by traditional analytical methods.
Metabolomics Approaches to Elucidate Full Metabolic Fate
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is an invaluable tool for tracing the metabolic journey of deuterated compounds like rac Dobutamine-d6. nih.gov By using techniques such as mass spectrometry, researchers can track the incorporation of deuterium from the labeled dobutamine into various downstream metabolites. nih.gov This allows for the precise mapping of metabolic pathways and the identification of previously unknown metabolites.
A typical metabolomics workflow for studying a deuterated drug would involve:
Administering the deuterated compound to a biological system (e.g., cell culture, animal model).
Collecting samples at various time points.
Analyzing the samples using mass spectrometry to detect and quantify deuterated metabolites.
Using bioinformatics tools to identify the metabolic pathways involved.
This approach can provide a detailed picture of how dobutamine is processed in the body and how deuteration affects these processes.
Proteomics for Enzyme Identification in Metabolic Pathways
Proteomics, the study of the entire set of proteins expressed by a genome, can be used in conjunction with deuterium labeling to identify the specific enzymes responsible for metabolizing dobutamine. acc.org One approach is activity-based protein profiling (ABPP), which uses chemical probes to tag and identify active enzymes in a complex biological sample. nih.gov
By comparing the protein profiles of systems treated with both deuterated and non-deuterated dobutamine, researchers can identify enzymes whose activity is altered by the presence of the deuterated compound. This can help pinpoint the key enzymes involved in dobutamine metabolism. Furthermore, proteomic correlation profiling can be employed to identify drug-metabolizing enzymes by correlating protein quantity with enzymatic activity across fractionated biological samples. thermofisher.com
The integration of metabolomics and proteomics data provides a more complete understanding of the drug's mechanism of action and metabolism, which is crucial for the development of safer and more effective therapeutic agents.
Advanced Imaging Techniques Utilizing Labeled Tracers
The use of isotopically labeled compounds as tracers in advanced imaging techniques is a rapidly evolving field with significant potential for both research and clinical applications.
Magnetic Resonance Imaging (MRI) Applications with Deuterated Compounds (if applicable for D6)
Deuterium metabolic imaging (DMI) is an emerging non-invasive imaging technique that utilizes deuterated substrates to study metabolic processes in vivo. oup.com While the natural abundance of deuterium is very low (0.015%), the administration of a deuterated compound like Dobutamine-d6 can lead to a significant increase in the deuterium signal, which can be detected by MRI. nih.gov This allows for the mapping of the spatial distribution of the deuterated compound and its metabolites within the body. oup.comnih.gov
Key advantages of DMI include:
Non-invasive nature: It does not involve ionizing radiation. roswellpark.org
High spatial resolution: It can provide detailed anatomical and metabolic information. mdpi.com
Minimal background signal: The low natural abundance of deuterium results in a high signal-to-noise ratio. oup.com
DMI has been successfully used to study the metabolism of other deuterated compounds, such as glucose, in the context of cancer research. mdpi.com The application of this technique to rac Dobutamine-d6 could provide valuable insights into its uptake and metabolism in target organs like the heart.
Development of Positron Emission Tomography (PET) Tracers Based on Dobutamine Structure
Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that requires the use of a radiotracer labeled with a positron-emitting isotope, such as Fluorine-18 (18F). nih.gov Developing a PET tracer based on the dobutamine structure could provide a powerful tool for imaging cardiac sympathetic innervation and function.
The development process would involve:
Synthesizing a dobutamine analog that can be readily labeled with a positron-emitting radionuclide.
Evaluating the tracer's in vitro and in vivo properties, including its binding affinity for adrenergic receptors and its metabolic stability.
Performing preclinical and clinical imaging studies to validate its utility as a cardiac imaging agent.
Machine Learning and Artificial Intelligence in Predicting Deuterium Isotope Effects
The influence of deuterium substitution on a drug's pharmacokinetic profile is primarily due to the kinetic isotope effect (KIE), where the heavier isotope slows down metabolic reactions involving carbon-hydrogen bond cleavage. researchgate.net Predicting the magnitude and site of these effects is a central challenge in the development of deuterated drugs. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful predictive tools in this domain, offering the potential to accelerate the design and development of novel deuterated catecholamines like this compound. nih.govresearchgate.nettaylorfrancis.com
The application of AI in this field can significantly reduce the time and resources spent on empirical trial-and-error synthesis and testing. nih.gov By accurately predicting KIEs, researchers can prioritize the synthesis of deuterated candidates with the most promising pharmacokinetic profiles.
Table 1: Illustrative Parameters for an AI Model Predicting Deuterium Isotope Effects on Dobutamine
| Input Feature (Molecular Descriptor) | Predicted Outcome for rac Dobutamine-d6 | Rationale |
| Bond Dissociation Energy (C-D vs. C-H) | Increased | The C-D bond is stronger than the C-H bond, requiring more energy for enzymatic cleavage. |
| Vibrational Frequency of C-H/C-D Bond | Decreased | The greater mass of deuterium lowers the bond's zero-point vibrational energy, contributing to the KIE. |
| Site of Metabolism Prediction | N-dealkylation pathway slowed | The model identifies the N-alkyl group as a primary site of metabolism, predicting a significant KIE due to deuteration at this position. |
| Predicted Metabolic Stability Score | Increased | Slower metabolism leads to a longer biological half-life and improved metabolic stability. |
| CYP450 Inhibition Potential | Unchanged or Reduced | The model predicts that deuteration is unlikely to increase inhibition of major metabolizing enzymes. |
Expanding Applications of this compound in Pre-clinical Drug Discovery and Development Research
Beyond its potential as a therapeutic agent with an optimized pharmacokinetic profile, this compound serves as an invaluable tool in preclinical research, particularly in the realm of quantitative bioanalysis. pharmaffiliates.comclearsynth.com The primary application is its use as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based assays. pharmaffiliates.comkcasbio.com
In preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, researchers need to accurately measure the concentration of the parent drug, dobutamine, in complex biological matrices like plasma or tissue. clearsynth.com A SIL-IS is the gold standard for such quantification because it is chemically identical to the analyte but has a different mass. aptochem.com this compound co-elutes with dobutamine during chromatographic separation but is easily distinguished by the mass spectrometer due to its increased mass. kcasbio.comaptochem.com This allows for precise correction of variations that can occur during sample preparation and analysis, such as extraction loss and matrix effects, leading to highly accurate and reliable data. clearsynth.comkcasbio.com
The use of this compound as an internal standard is crucial for:
Method Validation: Ensuring that the analytical procedure is robust, precise, and accurate. clearsynth.com
Pharmacokinetic Studies: Accurately determining key parameters such as absorption, distribution, metabolism, and excretion (ADME) of dobutamine in animal models.
Metabolite Identification: Aiding in the characterization and quantification of dobutamine's metabolites by providing a stable reference point in complex metabolic profiles. pharmaffiliates.com
The stability and predictable behavior of deuterated standards enhance the quality of preclinical data, which is foundational for making informed decisions about a drug candidate's future development. clearsynth.comkcasbio.com
Table 2: Mass Spectrometric Properties and Bioanalytical Application
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Role in Bioanalysis |
| Dobutamine Hydrochloride | C₁₈H₂₄ClNO₃ | 337.1445 | 302.1751 (Free Base) | Analyte |
| This compound | C₁₈H₁₇D₆ClNO₃ | 343.1822 | 308.2128 (Free Base) | Internal Standard |
Q & A
Q. How can researchers align studies on this compound with broader pharmacological theories (e.g., receptor occupancy models)?
-
Methodological Answer : Apply the Hill-Langmuir equation to correlate receptor occupancy (RO) with observed inotropic effects. For example:
Where [D] = drug concentration, = dissociation constant, and = Hill coefficient. Use nonlinear regression to fit data from radioligand binding assays and functional studies, ensuring consistency with β1-AR selectivity .
Q. What statistical approaches address variability in high-throughput screening (HTS) data for this compound?
- Methodological Answer : Use Z-factor analysis to assess HTS assay quality:
Where , = standard deviations of positive/negative controls, and , = their means. Optimize assays with Z-factor >0.5. For dose-response outliers, apply Grubbs’ test (α = 0.05) to exclude anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
